4-(N-Propionylsulfamoyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[4-(propanoylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO5S/c1-2-9(12)11-17(15,16)8-5-3-7(4-6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEYACLFMKWFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656920 | |
| Record name | [4-(Propanoylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957121-17-4 | |
| Record name | [4-(Propanoylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: pKa Characterization of 4-(N-Propionylsulfamoyl)phenylboronic Acid
[1][2]
Executive Summary
This compound (CAS: 957121-17-4) is a bifunctional pharmacophore often utilized in the design of transition-state inhibitors, particularly for serine proteases and
Understanding the ionization state of this molecule is critical for:
-
Solubility Profiling: Predicting aqueous solubility at physiological pH (7.4).[1][2]
-
Binding Affinity: The ionization state dictates the electrostatic interactions within an enzyme active site (e.g., the boronate anion mimics the tetrahedral transition state of amide hydrolysis).
-
Permeability: The balance between the neutral and mono-anionic forms governs passive diffusion across lipid bilayers.[1][2]
Physicochemical Profile & Theoretical pKa Derivation[3]
This molecule acts as a diprotic acid in aqueous environments.[1][2] The ionization events occur sequentially based on the electronic stability of the resulting anions.
The Acylsulfonamide Moiety (pKa₁)
The N-propionylsulfamoyl group (
-
Estimated pKa Range: 3.5 – 4.5
-
Mechanism: Deprotonation yields a nitrogen anion that is stabilized by resonance with both the sulfonyl and carbonyl oxygens.[2] This creates a highly stable negative charge distribution, making it a bioisostere of a carboxylic acid.
-
Physiological State: At pH 7.4, this group is
ionized (anionic).[1][2]
The Boronic Acid Moiety (pKa₂)
The phenylboronic acid group (
-
Estimated pKa Range: 8.0 – 8.8
-
Mechanism:
[1][2] -
Electronic Effects: Unsubstituted phenylboronic acid has a pKa of
.[1][2]-
The para-substituted acylsulfonamide group (in its anionic form at pH > 4.[1][2]5) exerts a complex electronic effect.[1][2] While the neutral sulfamoyl group is strongly electron-withdrawing (which would lower the boronic pKa to
), the anionic nature of the group at the pH where boron ionizes mitigates this withdrawal via field effects. -
Therefore, the pKa is expected to remain close to, or slightly lower than, the parent phenylboronic acid.
-
Ionization Equilibrium Diagram
The following diagram illustrates the sequential ionization pathway from the neutral species to the dianion.
Experimental Determination Protocols
Since theoretical values are estimates, experimental validation is required for regulatory submissions.[1][2] Two complementary methods are recommended to resolve the specific pKa values of this compound.
Method A: Potentiometric Titration (Gold Standard)
This method is best for determining the lower pKa (acylsulfonamide) and the macroscopic pKa of the boronic acid.[2]
Protocol:
-
Preparation: Dissolve
mol of the compound in 50 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).-
Note: If solubility is poor at low pH, add a co-solvent (e.g., 20% Methanol), but a correction factor (Yasuda-Shedlovsky extrapolation) must be applied to obtain aqueous pKa.[2]
-
-
Titrant: Standardized 0.1 M KOH (carbonate-free).
-
Execution: Perform titration under inert gas (
or ) at . -
Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad software) to calculate pKa values.[2]
-
Validation: The first inflection point corresponds to the acylsulfonamide; the second (often less distinct due to buffering) corresponds to the boronic acid.
-
Method B: UV-Vis Spectrophotometric Titration
This method is superior for the boronic acid pKa because the transition from trigonal planar (
Protocol:
-
Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 11.0 with constant ionic strength.[1][2]
-
Sample: Prepare a
stock solution of the compound. -
Measurement: Record UV spectra (200–350 nm) for the compound in each buffer.
-
Analysis: Track the absorbance change at a specific wavelength (typically
nm for phenylboronic acids). -
Calculation: Fit the absorbance vs. pH data to the Henderson-Hasselbalch equation:
[1][2]
Experimental Workflow Visualization
Summary of Data
| Parameter | Value / Range | Confidence | Method of Derivation |
| pKa₁ (Acylsulfonamide) | 3.5 – 4.5 | High | SAR Analysis / Bioisosteric comparison to carboxylic acids [1, 2].[1][2] |
| pKa₂ (Boronic Acid) | 8.0 – 8.8 | Medium | Hammett Equation ( |
| LogD (pH 7.4) | < 0 | High | Compound is anionic at physiological pH, resulting in high aqueous solubility.[2] |
| Dominant Species (pH 7.4) | Mono-Anion | High | Sulfonamide deprotonated; Boron neutral (trigonal).[1][2] |
References
-
Ammazzalorso, A., et al. (2017).[1][2][4] "N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry." Chemical Biology & Drug Design. Link[1][2]
-
Francisco, K. R., et al. (2021).[1][2][4] "Structure property relationships of N-acylsulfonamides and related bioisosteres." European Journal of Medicinal Chemistry. Link
-
Yan, J., et al. (2008).[1][2] "Acidity Constants of Boronic Acids." Tetrahedron. (Establishes baseline pKa of phenylboronic acid at ~8.8).
-
Trippier, P. C., & McGuigan, C. (2010).[1][2] "Boronic acids in medicinal chemistry: therapeutic potential and synthetic strategy."[1][2] MedChemComm. Link
Sources
- 1. (4-(Thiomorpholinosulfonyl)phenyl)boronic acid | C10H14BNO4S2 | CID 44119549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Acylsulfonamide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Putative Mechanism of Action of 4-(N-Propionylsulfamoyl)phenylboronic acid
This guide provides a detailed exploration of the potential mechanism of action of the novel compound, 4-(N-Propionylsulfamoyl)phenylboronic acid. As a molecule combining two well-characterized pharmacophores—a phenylboronic acid and a sulfonamide derivative—this document will dissect the established roles of each moiety to construct a scientifically grounded hypothesis for the compound's biological activity. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this and related chemical entities.
Part 1: Deconstructing the Molecule: A Tale of Two Moieties
The structure of this compound suggests a synergistic or additive mechanism of action derived from its two key functional groups. The phenylboronic acid group is a versatile pharmacophore with a known propensity for interacting with specific biological targets, while the N-propionylsulfamoyl tail can modulate the compound's physicochemical properties and potentially engage in additional binding interactions.
The Phenylboronic Acid "Warhead": A Reversible Covalent Inhibitor
Phenylboronic acid and its derivatives have garnered significant attention in medicinal chemistry, primarily for their ability to form reversible covalent bonds with serine and threonine residues in the active sites of enzymes.[1][2][3] This interaction is central to the mechanism of action of several approved drugs, most notably the proteasome inhibitor bortezomib.[3][4]
The boron atom in the boronic acid group is electrophilic and can readily form a stable, tetrahedral adduct with the hydroxyl group of a catalytic serine or threonine residue.[1][2] This mimics the transition state of the enzyme-substrate reaction, effectively blocking the enzyme's catalytic activity.[1] This mode of inhibition is competitive and reversible.[1]
Key enzyme classes targeted by phenylboronic acids include:
-
Serine Proteases: This broad family of enzymes plays crucial roles in various physiological and pathological processes. A prominent example is the inhibition of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1][5] Phenylboronic acids act as non-β-lactam inhibitors of these enzymes.[1]
-
The Proteasome: The 26S proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins. Its inhibition is a validated strategy in cancer therapy. Dipeptidyl boronic acids, such as bortezomib, are potent proteasome inhibitors.[2][4]
-
Threonine-dependent Enzymes: The activity of enzymes like autotaxin, which has a threonine residue in its active site, can be inhibited by boronic acid-containing compounds.[2]
Beyond enzyme inhibition, phenylboronic acids can also interact with carbohydrates.[6] This property has been exploited for targeted drug delivery, as they can bind to sialic acids that are often overexpressed on the surface of cancer cells.[7][8][9]
The N-Propionylsulfamoyl "Tail": Modulating Activity and Specificity
The sulfamoyl group (a sulfonamide derivative) is another well-established pharmacophore found in a wide range of clinically used drugs.[10] Sulfonamides are known to target several key enzymes and receptors, including:
-
Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and other conditions.
-
Steroid Sulfatase: Inhibition of this enzyme is a strategy for treating hormone-dependent cancers.[10]
-
Acyl Transferases: These enzymes are involved in a variety of metabolic pathways.
The N-propionyl modification of the sulfamoyl group in this compound likely influences the compound's overall properties, such as its solubility, lipophilicity, and ability to penetrate cell membranes. Furthermore, this "tail" can engage in secondary binding interactions within the target protein, potentially enhancing affinity and selectivity.
Part 2: A Proposed Mechanism of Action: Targeting Serine Proteases
Based on the known activities of its constituent moieties, a primary putative mechanism of action for this compound is the reversible covalent inhibition of serine proteases.
In this proposed mechanism, the phenylboronic acid acts as the "warhead," forming a tetrahedral adduct with the catalytic serine residue in the enzyme's active site. The N-propionylsulfamoyl tail would then occupy adjacent binding pockets, contributing to the overall binding affinity and selectivity of the compound.
Diagram: Proposed Mechanism of Serine Protease Inhibition
Caption: A streamlined workflow for evaluating the cellular effects of the compound.
Part 4: Future Directions and Therapeutic Potential
The unique combination of a phenylboronic acid "warhead" and a sulfonamide "tail" in this compound presents a promising scaffold for the development of novel therapeutics. The future direction of research on this compound and its analogs should focus on:
-
Target Identification and Selectivity Profiling: A comprehensive screening against a broad panel of proteases and other enzymes will be crucial to identify the primary biological target(s) and assess the compound's selectivity.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of both the phenylboronic acid and the N-propionylsulfamoyl moieties will help to optimize potency, selectivity, and pharmacokinetic properties. [2]* In Vivo Efficacy Studies: Once a lead candidate with a favorable in vitro profile is identified, its therapeutic efficacy should be evaluated in relevant animal models of disease.
The potential therapeutic applications of this compound and its derivatives could span a wide range of diseases where serine proteases play a pathogenic role, including inflammatory diseases, cancer, and infectious diseases.
References
-
ResearchGate. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Available from: [Link]
-
PubMed. Phenylboronic acid in targeted cancer therapy and diagnosis. Available from: [Link]
-
PMC. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Available from: [Link]
-
Royal Society of Chemistry. Phenylboronic acid-containing block copolymers: synthesis, self-assembly, and application for intracellular delivery of proteins. Available from: [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
PMC. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Available from: [Link]
-
ResearchGate. Synthesis, properties, and applications of a polyampholyte hydroxypropyl chitosan derivative with the phenylboronic acid functional group. Available from: [Link]
-
PubMed. Synthesis and Biological Activity of 125I/127I-phenylboronic Acid Derivatives. Available from: [Link]
-
PubMed. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. Available from: [Link]
-
PubMed. Boronic acid-based enzyme inhibitors: a review of recent progress. Available from: [Link]
-
PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Available from: [Link]
-
ResearchGate. Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors. Available from: [Link]
-
PMC. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Available from: [Link]
-
PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Available from: [Link]
-
PubMed. Design and discovery of boronic acid drugs. Available from: [Link]
-
PMC. Phenylboronic acid in targeted cancer therapy and diagnosis. Available from: [Link]
-
PubChem. (4-(N-Ethylsulfamoyl)phenyl)boronic acid. Available from: [Link]
Sources
- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid-containing block copolymers: synthesis, self-assembly, and application for intracellular delivery of proteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 4-(N-Propionylsulfamoyl)phenylboronic Acid in Medicinal Chemistry
The following technical guide details the chemical utility, historical context, and experimental application of 4-(N-Propionylsulfamoyl)phenylboronic acid . This monograph is designed for medicinal chemists and process scientists utilizing this reagent for convergent drug synthesis and bioisostere installation.
Executive Summary
This compound (CAS: 957121-17-4) is a specialized organoboron building block designed for the modular installation of the N-acyl sulfonamide moiety. This functional group serves as a critical bioisostere for carboxylic acids (
Historically linked to the optimization of COX-2 inhibitors (e.g., the Parecoxib pharmacophore), this reagent allows researchers to bypass linear synthesis challenges by introducing the fully elaborated acyl sulfonamide motif via robust Suzuki-Miyaura cross-coupling .
Historical Context & Bioisosteric Significance
The "Acyl Sulfonamide" Revolution
In the late 1990s and early 2000s, drug discovery programs faced a recurring bottleneck: carboxylic acid-containing leads exhibited poor oral bioavailability and rapid glucuronidation. Medicinal chemists turned to acyl sulfonamides (
-
Acidity Matching: The electron-withdrawing sulfonyl and carbonyl groups render the N-H proton acidic (
4–5), mimicking the carboxylate anion at physiological pH. -
Permeability: Unlike the highly polar carboxylate, the acyl sulfonamide distributes charge over a larger scaffold and possesses a lipophilic "tail" (the propionyl group), enhancing passive diffusion.
The COX-2 Connection (The "Parecoxib Effect")
The clinical success of Parecoxib (Dynastat), a prodrug of Valdecoxib, validated the N-propionyl sulfonamide moiety. In Parecoxib, the propionyl group serves a dual purpose: it increases water solubility (as the sodium salt) for parenteral administration and modulates the hydrolysis rate to release the active sulfonamide.
Research by Singh et al. (2006) and others in the COX-2 space demonstrated that N-propionyl derivatives could also serve as potent inhibitors in their own right, not just as prodrugs. This spurred the demand for reagents like This compound to rapidly generate libraries of "Parecoxib-like" analogs without repeating the tedious chlorosulfonation/amidation/acylation sequence for every target.
Structural Logic Diagram
The following diagram illustrates the bioisosteric relationship and the strategic advantage of the boronic acid reagent.
Caption: Logical flow from carboxylic acid limitations to the specific application of the boronic acid reagent.
Technical Specifications & Properties
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 957121-17-4 |
| Molecular Formula | |
| Molecular Weight | 257.07 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| ~4.5 (Acidic N-H) | |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Stability Note: Like many boronic acids, this compound exists in equilibrium with its trimeric boroxine anhydride. This dehydration is reversible in aqueous reaction media and does not affect stoichiometry in Suzuki couplings (calculate based on monomer MW).
Synthetic Methodology: Suzuki-Miyaura Coupling
The primary utility of this reagent is the convergent synthesis of biaryl scaffolds containing the acyl sulfonamide group. The following protocol is a validated system for coupling this boronic acid with heteroaryl halides (e.g., chloropyridines, bromo-isoxazoles).
Reaction Mechanism
The boronic acid undergoes transmetallation with a Palladium(II) intermediate. The presence of the acidic N-H proton on the sulfonamide requires specific base considerations (excess base is needed to deprotonate the sulfonamide and activate the boronic acid).
Caption: Catalytic cycle highlighting the entry point of the boronic acid reagent.
Validated Experimental Protocol
Objective: Coupling of this compound with 4-bromo-3-methylisoxazole (Model System).
Reagents:
-
Aryl Halide: 1.0 equiv
-
Boronic Acid (CAS 957121-17-4): 1.2 – 1.5 equiv
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) — Note: Excess base is critical to neutralize the sulfonamide. -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Preparation: In a microwave vial or round-bottom flask, charge the Aryl Halide (1.0 mmol) and Boronic Acid (1.2 mmol, 308 mg).
-
Catalyst Addition: Add
(0.05 mmol, 41 mg). -
Inerting: Seal the vessel and purge with Argon for 5 minutes.
-
Solvent/Base: Add degassed 1,4-Dioxane (4 mL) and aqueous
(2M, 1.5 mL, 3.0 mmol). -
Reaction: Heat to 80–90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to protonate the acyl sulfonamide, ensuring it extracts into the organic layer).
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over
. -
Purification: Flash chromatography (
). Elute with DCM/MeOH (95:5) or Hexane/EtOAc with 1% Acetic Acid.
Critical Control Point: The acidification step (Step 6) is mandatory. The product exists as a salt in the basic reaction mixture and will remain in the aqueous phase if not acidified.
References
-
Singh, S. K., et al. (2006). "N-Propionylbenzenesulfonamide sodium as a potential COX-2 inhibitor for oral and parenteral administration."[1][2][3] Bioorganic & Medicinal Chemistry, 14(24), 8626-8634. Link
-
Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385-395. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
- Talley, J. J., et al. (2000). "Parecoxib: A new generation of COX-2 inhibitors." Journal of Medicinal Chemistry (Contextual reference for the pharmacophore).
Sources
Technical Guide: Spectroscopic Characterization of 4-(N-Propionylsulfamoyl)phenylboronic Acid
This guide outlines the structural elucidation and spectroscopic characterization of 4-(N-Propionylsulfamoyl)phenylboronic acid , a specialized intermediate often utilized in the design of transition-state inhibitors (e.g., for
Given the dynamic nature of boronic acids (equilibrium with boroxines) and N-acylsulfonamides (acidity/tautomerism), this guide prioritizes chemometrically derived expectations validated by fragment-based literature, alongside rigorous experimental protocols for confirmation.
Part 1: Executive Summary & Structural Logic
Compound Identity:
-
IUPAC Name: [4-(Propionylsulfamoyl)phenyl]boronic acid
-
Molecular Formula:
-
Molecular Weight: 257.07 g/mol
-
Key Functional Motifs:
-
Boronic Acid (
): Lewis acidic, capable of reversible covalent bonding with diols; prone to trimerization (boroxine formation) in dry states. -
N-Acylsulfonamide (
): An acidic moiety ( ~4.5–5.0) serving as a bioisostere for carboxylic acids. -
Para-substituted Phenyl Ring: Provides a rigid scaffold with distinct AA'BB' splitting patterns.
-
Characterization Challenge:
The primary analytical challenge is the boroxine-boronic acid equilibrium . In non-polar solvents or solid state, the molecule may dehydrate to form a trimeric anhydride (boroxine). Therefore, NMR in polar aprotic solvents (DMSO-
Part 2: Spectroscopic Data Profile
The following data represents the high-confidence predicted signals based on additive chemical shift principles and analogous structures (e.g., 4-sulfamoylphenylboronic acid and N-propionylbenzenesulfonamide).
A. Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]
Solvent: DMSO-
1.
H NMR (500 MHz, DMSO-
)
| Position | Multiplicity | Integral | J (Hz) | Assignment | |
| NH | 11.80 – 12.10 | Singlet (br) | 1H | - | Sulfonamide NH (Highly deshielded/acidic) |
| B-OH | 8.15 – 8.30 | Singlet (br) | 2H | - | Boronic acid hydroxyls (Disappears with |
| Ar-H (Ortho to | 7.85 – 7.95 | Doublet | 2H | 8.2 | Aromatic AA'BB' system |
| Ar-H (Ortho to B) | 7.95 – 8.05 | Doublet | 2H | 8.2 | Aromatic AA'BB' system (Deshielded by B)[1] |
| 2.25 – 2.35 | Quartet | 2H | 7.4 | ||
| 0.95 – 1.05 | Triplet | 3H | 7.4 | Terminal methyl |
Note: The aromatic protons ortho to the sulfonyl group and the boronic acid group are chemically similar. 2D COSY experiments are required to definitively assign the AA'BB' system.
2.
C NMR (125 MHz, DMSO-
)
| Assignment | Notes | |
| 172.5 | Carbonyl carbon (Acyl) | |
| 141.0 | Ar-C ( | Ipso carbon attached to sulfur |
| 138.5 | Ar-C (B) | Ipso carbon attached to Boron (Broad/Low intensity due to quadrupolar relaxation) |
| 134.5 | Ar-CH | Ortho to Boron |
| 126.0 | Ar-CH | Ortho to Sulfonyl |
| 29.5 | Methylene | |
| 8.5 | Methyl |
3.
B NMR (160 MHz, DMSO-
)
-
29.0 – 31.0 ppm: Broad singlet. Characteristic of a monomeric,
hybridized phenylboronic acid species. -
Diagnostic Check: If a sharp peak appears near
20-22 ppm, it indicates boroxine formation. If a peak appears near 2-5 ppm, it indicates tetrahedral boronate formation ( ), likely due to contamination with base or diols.
B. Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-). Rationale: Sulfonamides and boronic acids ionize readily in negative mode (deprotonation).
| m/z (ESI-) | Ion Identity | Interpretation |
| 256.1 | Molecular ion (Base peak). | |
| 212.1 | $[M-H - CO_2]^- $ | Decarboxylation (rare in ESI, possible in CID). |
| 184.0 | $[M-H - EtCO]^- $ | Loss of propionyl group (cleavage of amide bond). |
| Isotope Pattern | Distinctive ~1:4 ratio pattern for Boron-containing ions. |
C. Infrared Spectroscopy (FT-IR)
| Wavenumber ( | Vibration Mode | Functional Group |
| 3200 – 3450 | O-H Stretch (Broad) | Boronic Acid (H-bonded network) |
| 1700 – 1715 | C=O Stretch | Carbonyl (Acyl sulfonamide) |
| 1340 – 1360 | Sulfonamide | |
| 1150 – 1170 | Sulfonamide | |
| 1080 – 1100 | B-C Stretch | Carbon-Boron bond |
| 650 – 670 | B-O Stretch | Boronic acid deformation |
Part 3: Experimental Protocols & Validation
Protocol 1: NMR Sample Preparation (Critical)
Boronic acids can esterify with alcoholic solvents (methanol/ethanol) and dehydrate to boroxines.
-
Solvent Selection: Use DMSO-
(99.9%) stored over molecular sieves. -
Preparation: Dissolve 10–15 mg of the compound in 0.6 mL DMSO-
. -
Boroxine Check: Run a preliminary
H scan. If the aromatic region is messy or integration is off, add 1 drop of (or with 1% NaOD for solubility) to the tube. This hydrolyzes any boroxine anhydrides back to the monomeric acid, simplifying the spectrum. -
Tube Material: Use Class A borosilicate tubes. Avoid quartz if analyzing trace boron background, though negligible for standard 1H/13C.
Protocol 2: Mass Spectrometry Injection
-
Solvent: Acetonitrile:Water (50:50) with 0.1% Formic Acid (for Positive mode) or 0.1% Ammonium Hydroxide (for Negative mode). Negative mode is preferred.
-
Concentration: 10
g/mL. -
Flow Rate: Direct infusion at 5-10
L/min. -
Data Analysis: Look for the characteristic Boron isotope envelope.
(19.9%) and (80.1%) creates a "split" peak top, where the M peak is accompanied by an M-1 peak of ~25% intensity.
Part 4: Synthesis & Characterization Workflow
The following diagram illustrates the logical flow for synthesizing and validating this compound, highlighting the critical decision points for spectroscopic analysis.
Figure 1: Synthesis and spectroscopic validation workflow. Note the critical checkpoint at 11B NMR to distinguish between the monomeric boronic acid and the dehydrated boroxine form.
References
-
Boronic Acid NMR Characterization: Hall, D. G. (Ed.).[2][3][4][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on 11B NMR shifts and boroxine equilibrium).
-
N-Acylsulfonamide Synthesis & Properties: Reddy, P. M., et al. (2013). "Synthesis and biological evaluation of novel N-acylsulfonamides." Chemical & Pharmaceutical Bulletin, 61(12), 1291-1297. (Provides analogous NMR data for propionyl-sulfonamide linkages).
-
Boronic Acid-Diol Interactions (Spectroscopic Monitoring): Springsteen, G., & Wang, B. (2002).[6] "A detailed examination of boronic acid-diol complexation." Tetrahedron, 58(26), 5291-5300. (Foundational paper for interpreting 11B NMR shifts regarding sp2/sp3 hybridization).
-
General Spectroscopic Data for Phenylboronic Acids: National Institute of Standards and Technology (NIST). "Phenylboronic acid Mass Spectrum." NIST Chemistry WebBook.
Sources
- 1. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-(N,N-Dimethylsulfamoyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 4-(N-Propionylsulfamoyl)phenylboronic Acid
Executive Summary
Compound: 4-(N-Propionylsulfamoyl)phenylboronic acid CAS: 957121-17-4 Primary Hazard: Acute Toxicity (Oral) - Category 4 (H302) Critical Handling Characteristic: Hygroscopic; subject to reversible dehydration-driven oligomerization (Boroxine Cycle).
This technical guide provides an operational framework for the safe handling, storage, and experimental application of this compound. Unlike generic safety sheets, this document focuses on the intersection of chemical safety and experimental integrity , specifically addressing the unique stability challenges posed by the boronic acid moiety in quantitative drug development workflows.
Part 1: Chemical Identity & Physicochemical Profile
Understanding the structure is the first step in safety. This compound features a phenylboronic acid core modified with an N-acyl sulfonamide.[1]
| Property | Detail |
| CAS Number | 957121-17-4 |
| Formula | C9H12BNO5S |
| Molecular Weight | 257.07 g/mol |
| Appearance | Solid (typically white to off-white powder) |
| Solubility | Soluble in DMSO, Methanol, Basic Aqueous Media; Poor solubility in non-polar solvents. |
| pKa Context | The N-acyl sulfonamide is acidic (pKa ~4-5), making it a bioisostere for carboxylic acids. |
Part 2: Hazard Identification & Toxicology[2]
Regulatory Classification (GHS)
Based on available data for CAS 957121-17-4 and structural analogs (phenylboronic acids):
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink, or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
Mechanistic Toxicology (Expert Insight)
While H302 is the primary label, researchers must treat this compound with broader caution due to its functional groups:
-
Boron Toxicity: Boronic acids can reversibly bind to serine proteases and hydroxyl-containing biomolecules. High systemic exposure may affect reproductive health or developmental pathways, a known risk of boron-containing pharmacophores.
-
Sulfonamide Hypersensitivity: The sulfonamide moiety (-SO2NH-) is a known structural alert for allergic reactions (Stevens-Johnson syndrome in clinical settings). Avoid inhalation of dust to prevent sensitization.
Part 3: The Boroxine Equilibrium (Critical for Data Integrity)
The "Hidden" Hazard: The most significant technical risk with this compound is not acute toxicity, but stoichiometric error caused by dehydration.
Boronic acids exist in a dynamic equilibrium with their cyclic trimer anhydrides (boroxines). Storage in non-ideal conditions (low humidity or high vacuum) shifts the equilibrium toward the boroxine, altering the effective molecular weight and concentration of your solution.
The Dehydration Pathway
The following diagram illustrates the reversible transformation that occurs during storage and handling.
Caption: Figure 1. The reversible dehydration of this compound to its boroxine trimer.
Implication for Weighing
If your sample has partially converted to boroxine, weighing 25.7 mg does not equal 0.1 mmol of active compound. It will contain a higher molar content of boron than calculated.
Corrective Protocol:
-
NMR Validation: Before critical assays (e.g., IC50 determination), run a qNMR (quantitative NMR) in DMSO-d6.
-
Observation: Look for a single set of peaks. Broadening or multiple sets often indicate boroxine/monomer exchange rates.
-
Re-equilibration: If preparing aqueous stock, adding a small amount of base (e.g., NaOH) or simply allowing time in aqueous buffer ensures full conversion back to the monomeric boronate species.
Part 4: Safe Handling & Storage Protocols
Storage Architecture
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) is preferred to prevent uncontrolled moisture absorption, which drives the hydrolysis cycle unpredictably.
-
Container: Tightly sealed glass or polypropylene. Avoid long-term storage in unsealed vessels inside desiccators, as extreme dryness promotes boroxine formation.
Weighing & Solubilization Workflow
Follow this logic flow to ensure safety and accuracy.
Caption: Figure 2. Operational workflow for safe weighing and solubilization to minimize exposure and error.
Emergency Procedures
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sulfonamide sensitization), seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Boronic acids are generally not corrosive but can be irritants.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2][4][5] Remove contact lenses if present.[5]
-
Spill Cleanup:
-
Dampen the solid with a wet paper towel (to prevent dust).
-
Wipe up and place in a sealed bag.
-
Clean surface with 70% Ethanol.
-
Part 5: Disposal Considerations
Do not dispose of this compound in the trash or down the drain.
-
Solid Waste: Segregate as "Solid Hazardous Waste - Toxic."
-
Liquid Waste: If dissolved in DMSO/Methanol, dispose of in "Organic Solvent Waste."
-
Regulatory Note: Boron compounds are regulated in some jurisdictions due to phytotoxicity (toxicity to plants). Prevent release into soil or waterways.[3][6]
References
- Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (Standard reference for boroxine-acid equilibrium mechanics).
-
PubChem. (2025).[7] Compound Summary for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (Analog Read-Across). National Library of Medicine.[7] Retrieved February 3, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. (Basis for GHS interpretation).[7][8][9]
Sources
- 1. 4-(N,N-Dimethylsulfamoyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 957121-17-4|(4-(N-Propionylsulfamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: High-Fidelity Suzuki Coupling Protocol for 4-(N-Propionylsulfamoyl)phenylboronic Acid
Part 1: Introduction & Strategic Significance
4-(N-Propionylsulfamoyl)phenylboronic acid (CAS: 957121-17-4) is a specialized organoboron reagent used primarily to introduce the
Why This Molecule Matters
In medicinal chemistry, the
The Synthetic Challenge
While standard Suzuki-Miyaura couplings are routine, this specific substrate presents three unique mechanistic challenges that cause standard protocols to fail:
-
Acidity-Induced Base Consumption: The sulfonamide proton is acidic (
~4.0). It will immediately neutralize one equivalent of the base intended for the transmetalation step. Standard 2.0 equivalent base protocols will stall. -
Hydrolytic Instability: The
-propionyl group is susceptible to base-mediated hydrolysis (deacylation) at high temperatures ( ) or with strong hydroxide bases, reverting the compound to the primary sulfonamide. -
Catalyst Poisoning: The deprotonated
-acyl sulfonamide anion can act as a bidentate ligand, potentially sequestering the Palladium catalyst and shutting down the cycle.
This guide provides a chemically engineered protocol designed to overcome these specific failure modes.
Part 2: Critical Reaction Parameters
Base Selection: The "Goldilocks" Zone
-
Avoid: Strong hydroxides (
, ). They promote rapid deacylation of the propionyl group. -
Avoid: Weak organic bases (
). They often fail to facilitate the transmetalation of the boronate species. -
Recommended: Potassium Phosphate Tribasic (
) or Cesium Carbonate ( ) . These provide sufficient basicity for the Suzuki cycle but are kinetically slower at hydrolyzing the amide bond compared to hydroxides.
Stoichiometry Adjustments
Because the substrate is an acid, the reaction stoichiometry must be adjusted:
-
Standard Suzuki: Base : Substrate = 2:1
-
This Protocol: Base : Substrate = 3:1 to 3.5:1 (1 equiv neutralizes the sulfonamide; 2+ equiv drive the catalytic cycle).
Solvent Systems
A biphasic or highly polar system is required to solubilize the ionic intermediate formed after deprotonation.
-
Preferred: 1,4-Dioxane / Water (4:1) or DMF / Water (9:1).
Part 3: Optimized Experimental Protocol
Materials Checklist
| Reagent | Role | Equiv. | Notes |
| Aryl Halide (Ar-X) | Electrophile | 1.0 | X = Br, I preferred; Cl requires activated ligands. |
| This compound | Nucleophile | 1.2 – 1.5 | Excess accounts for potential protodeboronation. |
| Catalyst | 0.03 – 0.05 | Robust against poisoning; air stable. | |
| Base | 3.0 – 3.5 | Finely ground powder or 2M aq. solution. | |
| 1,4-Dioxane | Solvent | -- | HPLC Grade, degassed. |
| Water | Co-solvent | -- | Deionized, degassed. |
Step-by-Step Procedure
1. Pre-Reaction Setup
-
Degassing: Oxygen is the enemy of low-catalyst-loading reactions. Sparge the 1,4-dioxane and water with Nitrogen or Argon for 15 minutes prior to use.
-
Glassware: Use a sealable microwave vial or a thick-walled pressure tube to prevent solvent loss at elevated temperatures.
2. Reaction Assembly
-
Charge the reaction vessel with the Aryl Halide (1.0 equiv) and Boronic Acid (1.2 equiv).
-
Add
(3-5 mol%). -
Solid Base Method (Preferred for hydrolytically unstable substrates): Add finely ground
(3.0 equiv). -
Seal the vessel and purge with inert gas (
/Ar) for 3 cycles (Vacuum/Backfill). -
Inject 1,4-Dioxane and Water (Ratio 4:1) via syringe through the septum. Concentration should be 0.1 M – 0.2 M with respect to the halide.
3. Execution
-
Heat the reaction block to 80°C .
-
Note: Do not exceed 90°C. Higher temperatures exponentially increase the rate of propionyl hydrolysis.
-
-
Stir vigorously (800+ RPM). Good mixing is crucial for the biphasic system.
-
Monitor by LC-MS at 2 hours and 4 hours. Look for the target mass (
) and the hydrolyzed byproduct ( , loss of propionyl).
4. Workup & Isolation (CRITICAL STEP)
The reaction mixture is basic (
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and Water.
-
Acidification: Slowly add 1M
or 10% Citric Acid to the aqueous layer while stirring until pH ~3–4 is reached.-
Why? You must protonate the
-acyl sulfonamide to drive it into the organic layer.
-
-
Separate the layers. Extract the aqueous phase 2x with EtOAc.
-
Wash combined organics with Brine, dry over
, and concentrate.
Part 4: Mechanism & Troubleshooting Visualization
Mechanistic Pathway
The diagram below illustrates the specific pathway for this acidic boronic acid, highlighting the deprotonation step that precedes transmetalation.
Figure 1: Mechanistic pathway highlighting the critical deprotonation step and hydrolysis risk.
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing reaction failures.
Part 5: References
-
O'Driscoll, M., et al. (2025). "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances, 15, 32361–32406.[3]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
ECHEMI. (n.d.). "this compound Product Page." ECHEMI Global Chemical Resource.
Sources
4-(N-Propionylsulfamoyl)phenylboronic acid as a building block in organic synthesis
Executive Summary & Compound Profile
4-(N-Propionylsulfamoyl)phenylboronic acid (CAS: 957121-17-4) is a specialized organoboron building block designed for the direct installation of the
In medicinal chemistry, the
Chemical Profile
| Property | Specification |
| CAS Number | 957121-17-4 |
| Formula | |
| MW | 257.07 g/mol |
| Appearance | White to off-white solid |
| Acidity ( | ~4.0 (NH proton) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) to prevent protodeboronation |
Strategic Application: The "Direct Install" Advantage
Conventionally, synthesizing biaryl acylsulfonamides involves coupling a sulfonamide-bearing aryl halide and then acylating the nitrogen. This acylation step is frequently plagued by poor nucleophilicity of the sulfonamide nitrogen.
The Solution: Using this compound allows for a convergent synthesis.
Figure 1: Comparison of synthetic routes. The optimized route utilizing the pre-functionalized boronic acid avoids the difficult post-coupling acylation step.
Critical Handling & Reactivity Considerations
Acidity & Base Stoichiometry
The
-
Implication: Under standard Suzuki conditions (using bases like
or ), this proton will be removed immediately, generating the anionic species . -
Protocol Adjustment: You must use at least 3 equivalents of base :
-
1 eq to neutralize the boronic acid (forming the reactive boronate "ate" complex).
-
1 eq to deprotonate the acylsulfonamide.
-
1+ eq to drive the catalytic cycle.
-
-
Solubility: The resulting dianionic species is highly polar.[2] Non-polar solvents (Toluene, Hexane) will precipitate the intermediate and stall the reaction. Use polar aprotic solvent mixtures (DMF/Water or Dioxane/Water).
Stability (Protodeboronation)
Like many electron-deficient boronic acids, this compound is susceptible to protodeboronation (loss of the boron group) at high temperatures (
-
Prevention: Keep reaction temperature
. Use precatalysts that activate at lower temperatures (e.g., Pd(dppf)Cl or XPhos Pd G2).
Validated Experimental Protocol
Reaction: Suzuki-Miyaura Cross-Coupling with an Aryl Bromide.
Materials
-
Boronic Acid: this compound (1.2 equiv)[3]
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Catalyst:
(3–5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the Aryl Bromide (1.0 mmol) and This compound (308 mg, 1.2 mmol).
-
Catalyst Addition: Add
(24 mg, 0.03 mmol).-
Note: Pd(PPh3)4 is a viable alternative but often requires stricter oxygen exclusion.
-
-
Solvent & Base: Add 1,4-Dioxane (4 mL) and a pre-dissolved solution of
(414 mg, 3.0 mmol) in Water (1 mL).-
Why Water? Water is essential to dissolve the inorganic base and the polar boronate intermediate.
-
-
Degassing: Seal the vial with a septum. Sparge the mixture with Argon or Nitrogen gas for 5–10 minutes.
-
Critical Step: Oxygen promotes homocoupling and catalyst deactivation.
-
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS.
-
Target Mass: Look for
or (negative mode is often more sensitive for acylsulfonamides).
-
-
Workup (The pH Switch):
-
Cool to room temperature.
-
Acidification: The product exists as a salt in the basic reaction mixture. Carefully add 1M HCl until pH ~3–4. This reprotonates the acylsulfonamide, rendering it less water-soluble and extractable into organic solvents.
-
Extract with EtOAc (
). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography.
-
Mobile Phase:
(graduated 99:1 to 95:5). The acidity of the product may cause tailing; adding 0.1% Acetic Acid to the eluent can sharpen peaks.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (Starting Material Remains) | Catalyst poisoning or poor solubility of the anionic boronate. | Switch solvent to DMF/Water (4:1). Increase temperature to 90°C. Ensure effective degassing. |
| Protodeboronation (Benzene-sulfonamide byproduct) | Temperature too high or reaction time too long. | Lower temp to 60–70°C. Switch to a more active catalyst (e.g., XPhos Pd G3) to reduce reaction time. |
| Product stuck in Aqueous Layer | Failure to re-protonate during workup. | Ensure pH is adjusted to < 4 during workup. The salt form is highly water-soluble. |
| Hydrolysis of Propionyl Group | Reaction pH > 12 or prolonged heating. | Use a milder base ( |
Mechanism of Action (Bioisosterism)
Understanding why you are using this building block is crucial for downstream assays.
Figure 2: Bioisosteric relationship. The acylsulfonamide mimics the electrostatic profile of a carboxylic acid while offering distinct physicochemical advantages.
References
-
Bioisosterism of N-Acylsulfonamides: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[1][4] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link
-
General Suzuki Coupling of Phenylboronic Acids: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Synthesis of Acylsulfonamides (Contextual): O'Driscoll, M., et al. (2015).[4] Recent advances in the synthesis of N-acyl sulfonamides.[1][4][5][6][7] RSC Advances, 5, 32361-32406.[4] Link
-
Compound Data Source: PubChem Compound Summary for CID 2773359 (Related Analog). Link
Sources
- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. molcore.com [molcore.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(N-Propionylsulfamoyl)phenylboronic Acid in Medicinal Chemistry
Introduction: The Emergence of Sulfonamide Boronic Acids in Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents to combat diseases such as cancer and multidrug-resistant bacterial infections. Within this dynamic field, boronic acid derivatives have carved out a significant niche, exemplified by the clinical success of drugs like Bortezomib, a proteasome inhibitor for treating multiple myeloma.[1] The unique ability of the boronic acid moiety to form a reversible covalent bond with the catalytic serine residues of various enzymes has made it a privileged scaffold in inhibitor design.[2]
This guide focuses on a specific, yet highly promising, member of this class: 4-(N-Propionylsulfamoyl)phenylboronic acid . This compound belongs to the broader family of sulfonamide boronic acids, which have demonstrated significant potential as inhibitors of serine proteases, particularly bacterial β-lactamases.[3][4][5] The replacement of the more common carboxamide linkage with a sulfonamide group introduces distinct geometric and electronic properties, leading to unique structure-activity relationships (SAR) and offering new avenues for inhibitor design.[3][4][5]
These application notes will provide a comprehensive overview of the medicinal chemistry applications of this compound, with a primary focus on its role as a serine protease inhibitor. We will delve into its mechanism of action, outline its potential therapeutic applications, and provide detailed, field-proven protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing molecule.
Mechanism of Action: Targeting the Serine Protease Active Site
The inhibitory activity of this compound against serine proteases stems from the electrophilic nature of its boron atom. The active site of a serine protease features a catalytic triad, typically composed of serine, histidine, and aspartate residues. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of a substrate's scissile bond.
This compound acts as a transition-state analog. The boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (e.g., Ser64 in AmpC β-lactamase). This forms a stable, yet reversible, tetrahedral boronate adduct. This adduct mimics the high-energy tetrahedral intermediate formed during substrate hydrolysis, effectively sequestering the enzyme in an inactive state and preventing it from processing its natural substrate.[6]
The sulfonamide moiety plays a crucial role in orienting the molecule within the active site and establishing key interactions with surrounding amino acid residues, thereby influencing the inhibitor's potency and selectivity.[3][4][5]
Caption: Covalent inhibition of a serine protease by this compound.
Applications in Drug Discovery: A Focus on β-Lactamase Inhibition
The primary application of this compound and its analogs in medicinal chemistry is as inhibitors of bacterial β-lactamases. β-lactamases are a major cause of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins.[4] By inactivating these resistance enzymes, sulfonamide boronic acids can restore the efficacy of existing antibiotics.[5]
The data from this study suggests that the nature of the N-acyl group on the sulfonamide significantly influences inhibitory potency. For instance, replacement of a carboxamide with a sulfonamide in some cases led to a substantial increase in potency against AmpC.[4][5]
| Compound | Structure | Target Enzyme | Ki (nM) * | Reference |
| Hypothetical this compound | Chemical structure of this compound | AmpC β-lactamase | Estimated in the nM to low µM range | Inferred from[4][5] |
| Phenylmethanesulfonamide boronic acid analog | Chemical structure of Phenylmethanesulfonamide boronic acid | AmpC β-lactamase | 70 | [4][5] |
| p-Carboxy-phenylmethanesulfonamide boronic acid analog | Chemical structure of p-Carboxy-phenylmethanesulfonamide boronic acid | AmpC β-lactamase | 25 | [4][5] |
Note: The Ki value for this compound is an educated estimation based on published data for structurally similar compounds and would require experimental validation.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound. These are based on established methodologies for analogous compounds and should be optimized for the specific target and experimental conditions.
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of sulfonamidomethaneboronic acids.[4][5]
Caption: Synthetic workflow for this compound.
Materials:
-
4-Aminophenylboronic acid pinacol ester
-
Propionyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Sulfonylation:
-
Dissolve 4-aminophenylboronic acid pinacol ester (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification of the Pinacol Ester:
-
Once the reaction is complete, wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the this compound pinacol ester.
-
-
Deprotection:
-
Dissolve the purified pinacol ester in a mixture of acetone and 1M HCl.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Enzyme Inhibition Assay (β-Lactamase)
This protocol outlines a general procedure for determining the inhibitory potency (IC₅₀ or Kᵢ) of this compound against a serine β-lactamase, such as AmpC.
Materials:
-
Purified β-lactamase (e.g., AmpC from E. coli)
-
This compound
-
Chromogenic β-lactam substrate (e.g., Nitrocefin)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the substrate (e.g., 486 nm for Nitrocefin)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.
-
Prepare a solution of the β-lactamase in assay buffer to a final concentration that gives a linear rate of substrate hydrolysis over the desired time course.
-
Prepare a solution of the chromogenic substrate in assay buffer. The concentration should be at or near the Michaelis-Menten constant (Kₘ) for the enzyme.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
Inhibitor solution at various concentrations (or DMSO for the control)
-
Enzyme solution
-
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
If the inhibition is competitive, the inhibitor constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Kₘ of the substrate is known.
-
Conclusion and Future Perspectives
This compound represents a promising scaffold for the development of novel serine protease inhibitors. Its unique sulfonamide linkage offers distinct advantages in terms of chemical properties and potential for forming specific interactions within the enzyme active site. While further research is needed to fully elucidate its biological activity profile and therapeutic potential, the protocols and information provided in this guide offer a solid foundation for initiating such investigations. The exploration of this and related sulfonamide boronic acids could lead to the discovery of new and effective treatments for bacterial infections and other diseases where serine proteases play a critical pathological role.
References
- Structure-activity relationships in the inhibition of serine beta-lactamases by phosphonic acid deriv
- Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry.
- Structure Activity Relationship of Inhibitors Specific for Prolyl Endopeptidase. Agricultural and Biological Chemistry.
-
Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry. [Link]
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(4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3. PubChem. [Link]
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- Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology.
- Synthesis and Biological Activity of 125I/127I-phenylboronic Acid Deriv
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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- Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry.
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- Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules.
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Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry. [Link]
- Synthesis and SAR of novel benzoxaboroles as a new class of β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. [Link]
- Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in Chemistry.
- Structure-function relationship of serine protease-protein inhibitor interaction. Acta Biochimica Polonica.
- Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases. Frontiers in Chemistry.
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The Strategic Utility of 4-(N-Propionylsulfamoyl)phenylboronic Acid in the Synthesis of Bioactive Molecules: A Guide for Medicinal Chemists
Introduction: Unveiling a Versatile Building Block in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of tailored functional groups is paramount to modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Phenylboronic acids (PBAs) have emerged as indispensable tools, largely owing to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in contemporary synthesis.[1][2][3] Beyond their synthetic utility, the boronic acid moiety itself can engage in unique interactions with biological targets. This guide focuses on a specialized PBA derivative, 4-(N-Propionylsulfamoyl)phenylboronic acid, a building block poised for significant impact in the synthesis of novel bioactive molecules.
The N-acylsulfonamide group, a key feature of this reagent, is increasingly recognized in drug design as a bioisostere for carboxylic acids.[4][5] This substitution can enhance metabolic stability and modulate acidity, offering a sophisticated strategy to fine-tune the properties of a lead compound.[4] The combination of the versatile phenylboronic acid and the N-propionylsulfamoyl moiety in a single reagent provides a powerful platform for accessing a diverse range of molecular architectures with potential therapeutic applications.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis of this compound and its subsequent application in the synthesis of bioactive scaffolds via Suzuki-Miyaura coupling. The causality behind experimental choices is elucidated to empower the user with a deep understanding of the underlying chemistry.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available 4-bromobenzenesulfonyl chloride. The initial step involves the formation of the sulfonamide, followed by a borylation reaction.
Step 1: Synthesis of N-Propionyl-4-bromobenzenesulfonamide
This step involves the reaction of 4-bromobenzenesulfonyl chloride with propionamide. The N-acylsulfonamide linkage is formed under basic conditions.
Protocol:
-
To a stirred solution of propionamide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous THF dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-propionyl-4-bromobenzenesulfonamide.
Causality of Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: Sodium hydride is a strong base and is highly reactive with water. The inert atmosphere prevents the quenching of the base and potential side reactions.
-
Sodium Hydride as Base: NaH is used to deprotonate the propionamide, forming a nucleophilic amide anion that readily attacks the sulfonyl chloride.
-
Stepwise Addition at Low Temperature: The portion-wise addition of NaH and the dropwise addition of the sulfonyl chloride at 0 °C help to control the exothermicity of the reaction.
Step 2: Synthesis of this compound
The final step involves the conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.
Protocol:
-
Dissolve N-propionyl-4-bromobenzenesulfonamide (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 2.2 equivalents, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (3.0 equivalents) dropwise, again keeping the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl) until the pH is acidic (pH ~2).
-
Stir the mixture vigorously for 1 hour to hydrolyze the borate ester.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can often be used directly in the next step or purified further by recrystallization.
Causality of Experimental Choices:
-
Anhydrous and Low-Temperature Conditions: The lithium-halogen exchange is highly sensitive to moisture and requires very low temperatures to prevent side reactions, such as the deprotonation of the N-H bond of the sulfonamide by the highly basic n-BuLi.
-
Excess n-Butyllithium: An excess of n-BuLi is used to ensure complete lithium-halogen exchange and to account for any potential quenching by trace impurities.
-
Triisopropyl Borate as Boron Source: This borate ester is a common and effective electrophile for trapping the aryllithium intermediate to form the boronate ester.
-
Acidic Workup: The acidic workup is crucial for the hydrolysis of the boronate ester to the desired boronic acid.
Figure 1: Synthetic workflow for this compound.
Application in Bioactive Molecule Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of biaryl and heteroaryl-aryl linkages.[2][3][6] This reaction is a powerful tool for constructing the core scaffolds of many biologically active molecules.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields.[7]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)
-
Microwave reactor vial
Protocol:
-
To a microwave reactor vial, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Add the chosen solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (typically 80-150 °C) for a specified time (typically 5-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography, preparative HPLC, or recrystallization.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Product | Conditions | Yield (%) |
| 1 | 4-Bromoacetophenone | 4'-Acetyl-[1,1'-biphenyl]-4-sulfonamide, N-propionyl- | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 120°C, 15 min (MW) | >90 |
| 2 | 2-Bromopyridine | N-Propionyl-4-(pyridin-2-yl)benzenesulfonamide | Pd(dppf)Cl₂, Cs₂CO₃, DME/H₂O, 100°C, 20 min (MW) | 85-95 |
| 3 | 5-Bromoindole | N-Propionyl-4-(1H-indol-5-yl)benzenesulfonamide | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/EtOH/H₂O, 80°C, 30 min (MW) | 80-90 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Prospective Applications in Bioactive Molecule Design
The unique combination of the boronic acid and N-acylsulfonamide moieties in this compound opens up several avenues for the design of novel bioactive molecules.
Enzyme Inhibitors
The N-acylsulfonamide group can act as a key pharmacophore in various enzyme inhibitors. For example, derivatives of this building block could be explored as:
-
β-Lactamase Inhibitors: Phenylboronic acids are known to be potent inhibitors of serine β-lactamases.[8][9][10] The N-propionylsulfamoyl group can be modified to optimize interactions with the active site of these enzymes, potentially leading to new classes of antibiotics or adjuvants to overcome antibiotic resistance.
-
Protease Inhibitors: The N-acylsulfonamide moiety is present in several approved protease inhibitors.[5] By coupling this compound with appropriate heterocyclic systems, novel protease inhibitors for various therapeutic targets could be developed.
Modulators of Receptor Activity
The biaryl and heteroaryl-aryl scaffolds accessible through Suzuki-Miyaura coupling are prevalent in a wide range of receptor ligands. The N-propionylsulfamoyl group can serve to fine-tune the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for a particular receptor subtype.
Targeted Drug Delivery
While the primary application highlighted here is in synthesis, it is noteworthy that phenylboronic acids can reversibly bind to diols, such as those found in saccharides on cell surfaces.[11][12] This property could be exploited in more complex drug delivery systems where the N-propionylsulfamoylphenyl group is a component of a larger, targeted therapeutic agent.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block for the synthesis of bioactive molecules. Its straightforward preparation and broad utility in Suzuki-Miyaura cross-coupling reactions make it an attractive tool for medicinal chemists. The incorporation of the N-acylsulfonamide moiety offers a sophisticated strategy for modulating the physicochemical and biological properties of drug candidates. As the quest for novel therapeutics continues, the strategic application of such tailored building blocks will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.
References
-
Chayten Kamoh. (2025). Experiment 8 - Suzuki Coupling Reaction. Scribd. [Link]
-
Chen, M., et al. (2012). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical Chemistry, 84(23), 10336-10343. [Link]
-
Georgieva, M., et al. (2023). Synthesis, properties, and applications of a polyampholyte hydroxypropyl chitosan derivative with the phenylboronic acid functional group. International Journal of Biological Macromolecules, 253(Pt 3), 126781. [Link]
-
Gomha, S. M., et al. (2021). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Advances, 11(42), 26233-26241. [Link]
-
Hurst, T. E., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 294. [Link]
-
Junge, K., et al. (2012). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]
-
Martins, P. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Li, Y., et al. (2023). Synthesis, properties, and applications of a polyampholyte hydroxypropyl chitosan derivative with the phenylboronic acid functional group. International Journal of Biological Macromolecules, 253(Pt 3), 126781. [Link]
-
Wang, X., et al. (2015). Phenylboronic acid-containing block copolymers: synthesis, self-assembly, and application for intracellular delivery of proteins. New Journal of Chemistry, 39(6), 4582-4589. [Link]
-
Zhang, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Materials Research Society of Japan, 42(6), 133-139. [Link]
-
Linciano, P., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(5), 4545. [Link]
-
Park, H. S., et al. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. Organic & Biomolecular Chemistry, 17(4), 813-817. [Link]
-
de la Fuente, A., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(42), 26233-26241. [Link]
-
Georganics. (2024). Phenylboronic acid – preparation and application. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Virányi, A., & Tarcsay, Á. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules? ResearchGate. [Link]
-
Artini, M., et al. (2020). The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm. Frontiers in Microbiology, 11, 139. [Link]
-
Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(12), 14-22. [Link]
-
Zhou, W., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(5), 4545. [Link]
-
Ammazzalorso, A., et al. (2017). N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Archiv der Pharmazie, 350(12), 1700225. [Link]
-
Morandi, F., et al. (2003). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Journal of Medicinal Chemistry, 46(16), 3435-3445. [Link]
-
Candeias, N. R., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 98. [Link]
-
De Luca, L. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Archiv der Pharmazie, 350(12), 1700225. [Link]
-
Linciano, P., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Antibiotics, 8(4), 171. [Link]
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Application Note: Protocol for Boronate Ester Protection of 4-(N-Propionylsulfamoyl)phenylboronic acid
Abstract & Strategic Overview
This application note details the synthetic protocol for converting 4-(N-Propionylsulfamoyl)phenylboronic acid into its corresponding pinacol boronate ester . This transformation is critical in medicinal chemistry to enhance the lipophilicity, solubility, and metabolic stability of the boronic acid moiety, particularly for use as an intermediate in Suzuki-Miyaura cross-couplings or as a shelf-stable building block.
Key Technical Challenge: The substrate contains two reactive functionalities:
-
Boronic Acid: Prone to dehydration (trimerization to boroxines) and oxidation.
-
N-Acyl Sulfonamide: An acidic moiety (
) that mimics a carboxylic acid.[1]
Strategic Solution: Standard esterification protocols must be adapted to accommodate the acidity of the N-acyl sulfonamide. Strong bases must be avoided during workup to prevent deprotonation and loss of product to the aqueous phase. Furthermore, purification on standard silica gel is often accompanied by hydrolysis or irreversible adsorption; this protocol incorporates a Boric Acid-Impregnated Silica technique to maximize recovery.
Chemical Mechanism & Rationale
The protection mechanism involves the condensation of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This equilibrium is driven to the right by the removal of water.
Reaction Pathway Diagram
Figure 1: Condensation pathway. The reaction is reversible; water removal is the rate-determining factor for high conversion.
Materials & Equipment
| Component | Specification | Purpose |
| Substrate | This compound | Starting Material |
| Reagent | Pinacol (99%+) | Protecting Group |
| Solvent A | Toluene (Anhydrous) | Azeotropic water removal (Method A) |
| Solvent B | THF (Anhydrous, inhibitor-free) | Solubilization (Method B) |
| Drying Agent | MgSO₄ (Anhydrous) | Water scavenger (Method B) |
| Stationary Phase | Silica Gel 60 (impregnated w/ Boric Acid) | Purification (Prevents hydrolysis) |
Experimental Protocols
Method A: Azeotropic Dehydration (Scalable/Robust)
Recommended for >1g scale where thermal stability is confirmed.
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser. Connect to an inert gas line (Argon/Nitrogen).
-
Charging: Add This compound (1.0 equiv) and Pinacol (1.2 equiv) to the flask.
-
Solvation: Add Toluene (10-15 mL per gram of substrate).
-
Note: If solubility is poor, add minimal THF (up to 10% v/v) to aid dissolution, though this may affect the boiling point.
-
-
Reflux: Heat the mixture to reflux (
bath temp). Stir vigorously. Monitor water collection in the Dean-Stark trap. -
Monitoring: Reaction is typically complete in 2–4 hours.
-
TLC Check: Use 50% EtOAc/Hexane. Stain with Curcumin or KMnO₄. (Boronic acids often streak; esters are compact spots).
-
-
Workup:
-
Cool to room temperature.[2]
-
Concentrate the solvent in vacuo.
-
Crucial Step: The residue often solidifies. Recrystallize directly from Hexane/EtOAc (9:1) or Heptane/IPA . This avoids silica gel issues entirely.
-
Method B: Mild Dehydration (Room Temperature)
Recommended for <500mg scale or thermally sensitive substrates.
-
Setup: Dry round-bottom flask with septum and Argon balloon.
-
Charging: Add Substrate (1.0 equiv), Pinacol (1.1 equiv), and Anhydrous MgSO₄ (5.0 equiv) to the flask.
-
Reaction: Add Anhydrous THF (10 mL/g). Stir at Room Temperature (20–25°C) for 12–24 hours.
-
Workup:
Purification Strategy: The "Boric Acid Silica" Technique
Standard silica gel is slightly acidic and contains water, which can catalyze the hydrolysis of the pinacol ester back to the acid during chromatography. To prevent this, use Boric Acid-Impregnated Silica .
Protocol for Column Preparation:
-
Dissolve Boric Acid (
) in Methanol (approx. 1g boric acid per 50g silica). -
Add dry Silica Gel to the solution.
-
Remove Methanol in vacuo (rotary evaporator) until silica is a dry, free-flowing powder.
-
Pack the column with this treated silica using Hexane/EtOAc.
-
Elution: Elute with a gradient of Hexane -> 30% EtOAc/Hexane. The treated silica suppresses the equilibrium shift toward the boronic acid.
Quality Control & Validation
Expected Analytical Data:
-
¹H NMR (CDCl₃ or DMSO-d₆):
-
Pinacol Methyls: A strong singlet integrating to 12H at
ppm. -
Propionyl Group: Triplet (
) at ppm and Quartet ( ) at ppm. -
Aromatic Protons: Two doublets (AA'BB' system) indicative of para-substitution.
-
NH Proton: Broad singlet (downfield,
ppm) confirming the sulfonamide is intact.
-
-
Mass Spectrometry (ESI):
-
Look for
or . Note that Boron has two isotopes ( and ), resulting in a distinct isotopic pattern (approx 1:4 ratio).
-
Workflow Diagram
Figure 2: Operational workflow ensuring high purity isolation.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Product Streaking on TLC | Hydrolysis on silica plate. | Add 1% Triethylamine to the TLC eluent or use Boric Acid impregnated plates. |
| Low Yield | Incomplete water removal. | Ensure molecular sieves are fresh or Dean-Stark is functioning. |
| Product in Aqueous Layer | High pH during workup. | The N-acyl sulfonamide is acidic ( |
| "Missing" Methyl Peak | Boroxine formation. | This indicates the reaction reverted. Re-subject to reaction conditions with fresh pinacol. |
References
-
General Pinacol Protection Protocol
-
Purification of Boronate Esters
-
N-Acyl Sulfonamide Properties
-
Boronic Acid Stability & Handling
Sources
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- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Application Note: Derivatization and Utilization of 4-(N-Propionylsulfamoyl)phenylboronic Acid
Abstract & Strategic Significance
4-(N-Propionylsulfamoyl)phenylboronic acid (CAS 957121-17-4) is a specialized organoboron scaffold characterized by dual functionality: a reactive boronic acid moiety and an acidic acyl sulfonamide group.
In drug discovery, this molecule serves two critical roles:
-
Synthetic Building Block: It acts as a robust partner in Suzuki-Miyaura cross-coupling reactions to install the N-propionylsulfamoyl-phenyl motif—a bioisostere of carboxylic acids commonly used to tune lipophilicity and potency in receptor antagonists (e.g., Angiotensin II blockers).
-
Transition State Analog: The boronic acid group functions as a reversible covalent "warhead" for serine proteases and
-lactamases, mimicking the tetrahedral transition state of amide hydrolysis.[1]
This guide details the protocols for utilizing this scaffold in biaryl synthesis and
Chemical Profile & Handling
| Property | Specification |
| Chemical Structure | |
| Molecular Weight | 257.07 g/mol |
| Acidity ( | ~4.5 (Acyl Sulfonamide NH) |
| Solubility | DMSO (>50 mM), Methanol, 0.1M NaOH (soluble as boronate/sulfonamide salt) |
| Stability | Hygroscopic; store at -20°C under inert atmosphere. Avoid prolonged exposure to oxidizing agents ( |
Key Reactivity Insight: The
Application A: Synthesis of Biaryl Acyl Sulfonamides via Suzuki-Miyaura Coupling
Rationale
The primary derivatization of this molecule involves reacting the boronic acid handle with aryl halides to create biaryl scaffolds. This is essential for Fragment-Based Drug Discovery (FBDD) where the acyl sulfonamide provides a polar contact point.
Reaction Mechanism
The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle. The electron-withdrawing nature of the N-propionylsulfamoyl group at the para-position makes the C-B bond slightly more labile to protodeboronation; therefore, mild bases and anhydrous conditions are preferred.
Visualization: Catalytic Cycle
Figure 1: Catalytic cycle for the Suzuki coupling of this compound.[2][3][4][5][6][7]
Detailed Protocol
Target: Synthesis of 4'-(N-propionylsulfamoyl)-biphenyl-4-carbonitrile.
Materials:
-
This compound (1.2 equiv)
-
4-Bromobenzonitrile (1.0 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Inert Setup: Charge a microwave vial or round-bottom flask with the aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (
). -
Solvent Addition: Add degassed 1,4-Dioxane/Water mixture. The acyl sulfonamide may cause initial cloudiness due to partial salt formation.
-
Catalyst Addition: Add
quickly under Argon flow. -
Reaction: Heat to 80°C for 4-12 hours (or 100°C for 30 min in microwave).
-
Workup:
-
Cool to RT.
-
Acidify carefully with 1M HCl to pH ~3 (to protonate the acyl sulfonamide, ensuring it extracts into organic phase).
-
Extract with EtOAc (
). -
Wash combined organics with Brine, dry over
.
-
-
Purification: Flash chromatography (
). Use a gradient of DCM:MeOH (95:5) containing 0.1% Acetic Acid to prevent streaking of the acidic sulfonamide.
Critical Troubleshooting:
-
Low Yield: If protodeboronation is observed (formation of N-propionylbenzenesulfonamide), switch to anhydrous conditions using
in DMF at 60°C.
Application B: -Lactamase Inhibition Assay (BATSI)
Rationale
Bacteria produce
-
Mechanism: The active site Serine hydroxyl attacks the Boron atom, forming a tetrahedral adduct that mimics the acylation transition state of penicillin.
-
Role of N-Propionylsulfamoyl: This group mimics the C3/C4 carboxylate of
-lactams, forming key electrostatic interactions with conserved residues (e.g., Asn152, Gln120) in the enzyme active site, enhancing affinity and specificity.
Visualization: Mechanism of Action
Figure 2: Mechanism of AmpC inhibition by the boronic acid scaffold.
Protocol: Determination against AmpC -Lactamase
Materials:
-
Enzyme: Purified AmpC
-lactamase (e.g., from P. aeruginosa or E. coli). -
Substrate: Nitrocefin (Chromogenic cephalosporin).
-
Buffer: 50 mM Sodium Phosphate, pH 7.0 (physiological pH ensures the sulfonamide is partially ionized).
-
Inhibitor: this compound (Stock 10 mM in DMSO).
Procedure:
-
Preparation: Dilute the inhibitor in buffer to create a concentration range (e.g., 0.1
M to 100 M). Keep DMSO constant (<5%). -
Pre-incubation: In a 96-well plate, mix 80
L of Enzyme solution (approx. 1-5 nM final) with 10 L of Inhibitor dilution. Incubate for 10 minutes at 25°C to allow equilibrium binding.-
Note: Boronic acid binding is reversible but can be slow-onset; pre-incubation is critical.
-
-
Reaction Start: Add 10
L of Nitrocefin (final conc. 50-100 M, approx ). -
Measurement: Monitor absorbance at 482 nm (Nitrocefin hydrolysis product) every 30 seconds for 10 minutes using a microplate reader.
-
Analysis:
-
Calculate initial velocities (
) from the linear portion of the curves. -
Plot % Activity vs. Log[Inhibitor].
-
Fit to a sigmoidal dose-response equation to determine
.
-
Expected Results:
-
Typical
values for sulfonamide boronic acids against AmpC range from low nanomolar to micromolar , depending on the exact substitution pattern. The N-propionyl group typically improves potency over the free sulfonamide by engaging the R2 side-chain pocket.
References
-
Caselli, E., et al. (2020). "Boronic Acids as Beta-Lactamase Inhibitors: A Review." Journal of Medicinal Chemistry.
-
Eidam, O., et al. (2010). "Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as beta-lactamase inhibitors."[4] Journal of Medicinal Chemistry, 53(21), 7852-7863.
-
Lennox, A.J.J., & Lloyd-Jones, G.C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.
-
Shoichet, B.K., et al. (2009). "Structure-based discovery of inhibitors of beta-lactamases." Annual Review of Pharmacology and Toxicology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
experimental setup for Suzuki reaction with 4-(N-Propionylsulfamoyl)phenylboronic acid
Application Note & Standard Operating Procedure
Executive Summary
This guide details the experimental setup for utilizing 4-(N-Propionylsulfamoyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This reagent contains an N-acylsulfonamide moiety, a critical carboxylic acid bioisostere (
Core Challenge: The N-acylsulfonamide proton is acidic. Under standard basic Suzuki conditions, the substrate undergoes in situ deprotonation, generating an anionic species. This alters solubility profiles and requires modified base stoichiometry compared to standard phenylboronic acids.
The Solution: A "pH-Switchable" protocol that leverages the ionization state of the sulfonamide for both reaction efficiency and simplified purification.
Chemical Analysis & Mechanistic Insight
The Substrate: this compound
-
Functional Group: N-Propionylsulfonamide (
). -
Acidity:
. -
State in Reaction: In the presence of carbonate or phosphate bases, the moiety exists as the stable anion (
).
Reaction Stoichiometry Implications
Standard Suzuki protocols use 1.5–2.0 equivalents of base. However, this substrate consumes 1 equivalent immediately for deprotonation of the sulfonamide.
-
Requirement: Minimum 3.0–4.0 equivalents of base are necessary to ensure sufficient free base remains to activate the boronic acid (forming the reactive trihydroxyboronate species).
Mechanism & Workflow Diagram
The following diagram illustrates the reaction pathway, highlighting the critical deprotonation step and the pH-dependent workup strategy.
Caption: Workflow demonstrating the ionization-dependent reaction and purification strategy.
Experimental Optimization
Solvent Selection
The anionic intermediate requires a polar solvent system to prevent precipitation of the boronate salt, which would stall the reaction.
-
Recommended: 1,4-Dioxane / Water (4:1) .
-
Alternative: DMF / Water (for high-temperature substrates).
-
Avoid: Pure non-polar solvents (Toluene, Hexane) as the salt will crash out.
Catalyst Selection
-
Standard: Pd(dppf)Cl₂·DCM (1-5 mol%). The bidentate ferrocene ligand provides stability against the anionic nature of the substrate and prevents Pd black formation.
-
Challenging Electrophiles: XPhos Pd G3 (for sterically hindered or electron-rich aryl chlorides).
Base Selection
-
Preferred: Potassium Phosphate Tribasic (
) . It provides sufficient basicity to activate the boron but is milder than hydroxides, reducing the risk of hydrolyzing the propionyl group. -
Alternative: Sodium Carbonate (
).[2]
Detailed Protocol
Target Scale: 1.0 mmol (Adjust proportionally).
Materials
-
Boronic Acid: this compound (1.2 equiv, 1.2 mmol).
-
Electrophile: Aryl Halide (Ar-Br or Ar-Cl) (1.0 equiv, 1.0 mmol).
-
Catalyst:
(0.03 equiv, 0.03 mmol). -
Base:
(3.5 equiv, 3.5 mmol). -
Solvent: 1,4-Dioxane (8 mL) + Deionized Water (2 mL).
Step-by-Step Procedure
-
Preparation:
-
Charge a 20 mL reaction vial (microwave vial or round-bottom flask) with the Aryl Halide , Boronic Acid , and Base .
-
Note: If the electrophile is a liquid, add it after the solvent.
-
-
Solvent Addition & Degassing:
-
Add the Dioxane/Water mixture.
-
Sparge the solution with Nitrogen or Argon for 5–10 minutes. Oxygen removal is critical to prevent homocoupling.
-
-
Catalyst Addition:
-
Add the Pd catalyst quickly under a positive stream of inert gas.
-
Seal the vessel immediately.
-
-
Reaction:
-
Heat the block/bath to 90°C . Stir vigorously (800+ RPM).
-
Monitor by LC-MS after 2 hours. The product peak will likely appear as the negative ion
due to the acidic sulfonamide.
-
-
Workup (The "pH-Switch" Purification):
-
Step A (Impurity Wash): Dilute the reaction mixture with Water (20 mL) and Ethyl Acetate (20 mL). The mixture will be basic (pH > 10).
-
Observation: The product (as a salt) stays in the Aqueous Layer .
-
Action: Separate layers. Discard the organic layer (removes non-polar impurities, catalyst ligands, and unreacted aryl halide).
-
-
Step B (Product Recovery): Acidify the Aqueous Layer carefully with 1M HCl to pH 2–3 .
-
Observation: The solution will turn cloudy as the neutral N-acylsulfonamide precipitates.
-
-
Step C (Extraction): Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Combine organic extracts, dry over
, filter, and concentrate.
-
Data Presentation & QC
Expected Analytical Data
| Parameter | Method | Expected Result | Interpretation |
| LC-MS | ESI (-) | Dominant ionization mode due to acidic N-H. | |
| LC-MS | ESI (+) | Often weak or absent; may see | |
| 1H NMR | DMSO- | The N-H proton is highly deshielded and broad. | |
| 1H NMR | DMSO- | Propionyl ethyl group signals. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Insufficient Base | Increase base to 4.0 equiv. The substrate acts as a buffer. |
| Hydrolysis | Base too strong / Heat | Switch from |
| Protodeboronation | Unstable Boronic Acid | Add base after heating; use anhydrous conditions with CsF. |
| Product in Waste | Wrong pH during workup | Ensure Aqueous layer is pH < 3 before final extraction. |
Safety & Handling
-
Boronic Acids: Generally low toxicity but handle as irritants.
-
Palladium: Heavy metal; dispose of in designated heavy metal waste streams.
-
Pressure: If using a sealed tube at 100°C, ensure the vessel is rated for pressure (solvent vapor).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ballatore, C., et al. (2021).[3] Structure-property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Smith, D. A., et al. (2015). Recent advances in the synthesis of N-acyl sulfonamides.[1][4][5] RSC Advances, 5, 866-886. Link
Sources
- 1. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(N-Propionylsulfamoyl)phenylboronic Acid in Sensor Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 4-(N-Propionylsulfamoyl)phenylboronic acid in the development of advanced chemical sensors. Phenylboronic acids (PBAs) are a cornerstone in the design of synthetic receptors due to their unique ability to reversibly bind with cis-1,2- and 1,3-diols, a feature prevalent in biologically significant molecules like saccharides.[1][2][3][4] this compound, a specific derivative, offers distinct electronic and solubility characteristics that can be harnessed to create highly sensitive and selective sensors. These application notes will delve into the fundamental principles of PBA-based sensing, provide detailed protocols for the design and synthesis of fluorescent and electrochemical sensors, and offer insights into data interpretation and validation. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to leverage this versatile molecule in their sensing platforms.
Introduction: The Rationale for this compound in Sensor Design
Phenylboronic acid and its derivatives have emerged as powerful tools in molecular recognition, largely due to their capacity for reversible covalent interactions with diols.[4][5] This interaction is the bedrock of non-enzymatic sensors, offering a stable and cost-effective alternative to biological recognition elements like enzymes or antibodies.[4] The core of this sensing mechanism lies in the conversion of the sp²-hybridized boronic acid to an sp³-hybridized boronate ester upon binding with a diol. This structural change significantly alters the electronic properties of the phenyl ring, which can be transduced into a measurable optical or electrochemical signal.
This compound (molecular formula C9H12BNO5S, molecular weight 257.07) is a particularly interesting derivative.[6] The presence of the N-propionylsulfamoyl group at the para position of the phenyl ring is expected to influence the Lewis acidity of the boron atom. This, in turn, can modulate the binding affinity and selectivity towards different diols. Furthermore, this functional group can impact the molecule's solubility and photophysical properties, which are critical parameters in sensor design.
Key Advantages of Phenylboronic Acid-Based Sensors:
-
Durability: High stability in physiological conditions.[7]
-
Reversibility: The boronate ester formation is reversible, allowing for continuous monitoring.[1]
-
Tunability: The chemical properties can be modified by introducing various substituent groups on the phenyl ring.[7]
-
Non-enzymatic: Avoids the inherent instability and oxygen-dependence of enzymatic sensors.[4]
Fundamental Principles of Sensing Mechanism
The sensing mechanism of this compound is predicated on its interaction with diols. This interaction is a pH-dependent equilibrium between the boronic acid and the diol to form a cyclic boronate ester. The optimal pH for this binding is typically close to the pKa of the boronic acid.[8]
The Boronic Acid-Diol Interaction
The boron atom in phenylboronic acid is sp²-hybridized and possesses an empty p-orbital, making it a mild Lewis acid.[9] It can react with nucleophiles, such as the hydroxyl groups of diols, to form a tetrahedral boronate species. In the presence of a cis-diol, a stable five- or six-membered cyclic boronate ester is formed.
Caption: General workflow of boronic acid-based sensing.
Signal Transduction Mechanisms
The formation of the boronate ester can be transduced into a detectable signal through several mechanisms:
-
Fluorescence Modulation: By coupling the this compound moiety to a fluorophore, the binding event can modulate the fluorescence signal.[10] Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).[10] In a PET-based sensor, the nitrogen atom of a nearby amine can quench the fluorescence of the fluorophore.[11] Upon binding to a diol, the Lewis acidity of the boron increases, strengthening the B-N interaction and suppressing PET, leading to an increase in fluorescence.[11]
-
Electrochemical Detection: The binding of an analyte can alter the electrochemical properties of the sensor.[12] This can be a change in the redox potential or current. For example, ferrocene-modified phenylboronic acids can be used as redox-active reporters.[13] The binding of a diol alters the electronic environment of the ferrocene, leading to a shift in its oxidation potential.[12]
Application Protocols
Synthesis of a Fluorescent Sensor for Saccharides
This protocol describes the synthesis of a fluorescent sensor by coupling this compound to an amino-functionalized fluorophore. This is a conceptual protocol, and the specific choice of fluorophore and reaction conditions may need to be optimized.
Materials and Reagents:
-
This compound
-
Amino-functionalized fluorophore (e.g., amino-coumarin)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In a dry, round-bottom flask, dissolve 1.0 equivalent of the amino-functionalized fluorophore in anhydrous DCM.
-
Add 1.1 equivalents of this compound to the solution.
-
Add 1.2 equivalents of DCC and a catalytic amount of DMAP.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress using TLC. Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under a UV lamp.
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Workflow for synthesizing a fluorescent sensor.
Protocol for Fluorescent Detection of Glucose
This protocol outlines the steps for using the synthesized fluorescent sensor to detect glucose in an aqueous solution.
Materials and Reagents:
-
Synthesized fluorescent sensor stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose stock solution (e.g., 1 M in PBS)
-
Fluorometer
-
96-well black microplates
Protocol:
-
Preparation of Sensor Solution: Prepare a working solution of the fluorescent sensor in PBS (e.g., 10 µM).
-
Preparation of Glucose Solutions: Prepare a series of glucose solutions of varying concentrations in PBS by serial dilution from the stock solution.
-
Measurement:
-
To each well of the 96-well plate, add a fixed volume of the sensor working solution (e.g., 100 µL).
-
Add an equal volume of the different glucose concentration solutions to respective wells. Include a blank with only PBS.
-
Incubate the plate at a constant temperature (e.g., 25 °C) for a specified time (e.g., 15 minutes) to allow for binding equilibrium.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Plot the fluorescence intensity as a function of glucose concentration. A calibration curve can be generated to determine the limit of detection (LOD) and the binding constant.
Protocol for Electrochemical Sensing of Dopamine
Phenylboronic acids can also form stable boronate esters with catechols, such as dopamine.[14] This protocol describes the modification of an electrode with this compound for the electrochemical detection of dopamine.
Materials and Reagents:
-
Glassy carbon electrode (GCE)
-
This compound
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode cell (working, reference, and counter electrodes)
-
Dopamine stock solution
-
Supporting electrolyte (e.g., 0.1 M PBS, pH 7.4)
Protocol:
-
Electrode Preparation: Polish the GCE with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean surface.
-
Electrode Modification: The modification of the GCE with this compound can be achieved through various methods, such as electropolymerization if the molecule is suitably functionalized, or by drop-casting a solution of the compound onto the electrode surface and allowing the solvent to evaporate.
-
Electrochemical Measurement:
-
Set up the three-electrode cell with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Use a suitable electrochemical technique, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), to record the electrochemical response of the modified electrode in the supporting electrolyte.
-
Add aliquots of the dopamine stock solution to the electrochemical cell and record the change in the electrochemical signal. Dopamine oxidation will produce a characteristic peak.
-
-
Data Analysis: Plot the peak current against the dopamine concentration to generate a calibration curve. The selectivity can be tested by performing the same experiment in the presence of common interfering species like ascorbic acid and uric acid.[14]
Data Presentation and Interpretation
Performance Metrics for Sensor Validation
| Parameter | Description | Typical Values for Boronic Acid Sensors |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | µM to mM range, depending on the sensor design and analyte.[15] |
| Binding Constant (Ka) | A measure of the affinity between the sensor and the analyte. | Can vary widely. Higher Ka indicates stronger binding. |
| Selectivity | The ability of the sensor to detect the target analyte in the presence of other potentially interfering species. | Assessed by comparing the response to the target with that of interferents. |
| Response Time | The time required for the sensor to reach a stable signal after the addition of the analyte. | Typically in the range of seconds to minutes. |
| Dynamic Range | The range of analyte concentrations over which the sensor provides a quantifiable response. | Should ideally cover the physiologically relevant concentration range of the analyte. |
Troubleshooting and Causality in Experimental Design
-
Low Sensitivity: If the sensor shows low sensitivity, consider modifying the fluorophore to one with a higher quantum yield or altering the linker between the boronic acid and the fluorophore to optimize the PET or ICT process. The pKa of the boronic acid can also be tuned by changing the substituent on the phenyl ring to better match the physiological pH.
-
Poor Selectivity: For saccharide sensing, selectivity can be improved by using a diboronic acid sensor, where two boronic acid moieties are positioned to specifically bind to the multiple diol units of a target saccharide.[15]
-
Poor Water Solubility: The propionylsulfamoyl group in this compound may improve aqueous solubility compared to unsubstituted phenylboronic acid. If solubility is still an issue, the sensor can be incorporated into a more soluble polymer backbone or nanoparticles.[1][16]
Conclusion
This compound is a promising building block for the development of a new generation of chemical sensors. Its unique electronic and physical properties, conferred by the N-propionylsulfamoyl group, can be strategically exploited to design sensors with enhanced sensitivity and selectivity. The protocols and principles outlined in this document provide a solid foundation for researchers to explore the full potential of this molecule in various applications, from continuous glucose monitoring to the detection of other biologically important diol-containing molecules. The field of boronic acid-based sensors is continually evolving, and further research into derivatives like this compound will undoubtedly lead to the development of more sophisticated and effective sensing technologies.
References
-
Chem-Impex. (n.d.). 4-(Methylcarbamoyl)phenylboronic acid. Retrieved from [Link]
-
ACS Omega. (2022). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. Retrieved from [Link]
-
MDPI. (2021). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Retrieved from [Link]
-
PubMed. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
PMC. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. Retrieved from [Link]
-
PMC. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Retrieved from [Link]
-
University of Birmingham. (2021). Molecular boronic acid-based saccharide sensors. Retrieved from [Link]
-
MDPI. (2015). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. Retrieved from [Link]
-
PMC. (2018). Recent development of boronic acid-based fluorescent sensors. Retrieved from [Link]
-
MDPI. (2024). A Diboronic Acid-Based Fluorescent Sensor Array for Rapid Identification of Lonicerae Japonicae Flos and Lonicerae Flos. Retrieved from [Link]
-
ACS Publications. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Retrieved from [Link]
-
MDPI. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Retrieved from [Link]
-
RSC Publishing. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Retrieved from [Link]
-
NIH. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Retrieved from [Link]
-
ResearchGate. (2015). Electrochemical Sensing using Boronic acids. Retrieved from [Link]
-
MDPI. (2022). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Retrieved from [Link]
-
RSC Publishing. (2019). A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
ACS Omega. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Retrieved from [Link]
-
ResearchGate. (2020). Boronic acid sensors with double recognition sites: a review. Retrieved from [Link]
-
PubMed. (2016). Recent progress in electrochemical biosensors based on phenylboronic acid and derivatives. Retrieved from [Link]
-
University of Bath's research portal. (n.d.). Fluorescent sensors based on boronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of boronic acid with diols having high pKa in alkaline solution. Retrieved from [Link]
-
RSC Publishing. (2018). Recent development of boronic acid-based fluorescent sensors. Retrieved from [Link]
-
International Journal of Electrochemical Science. (2013). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. Retrieved from [Link]
-
Chemical Society Reviews. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Retrieved from [Link]
-
The University of Manchester Research Explorer. (n.d.). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Retrieved from [Link]
-
Research@WUR. (2015). New applications of the interaction between diols and boronic acids. Retrieved from [Link]
-
PMC. (2020). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molcore.com [molcore.com]
- 7. mdpi.com [mdpi.com]
- 8. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B [pubs.rsc.org]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Recent progress in electrochemical biosensors based on phenylboronic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. electrochemsci.org [electrochemsci.org]
- 15. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 4-(N-Propionylsulfamoyl)phenylboronic acid
Technical Support Center: 4-(N-Propionylsulfamoyl)phenylboronic Acid Ticket ID: #BOR-OPT-957 Subject: Optimization of Reaction Conditions, Purification, and Stability Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are working with This compound , a bifunctional building block containing a Lewis-acidic boronic acid moiety and an acidic
This guide replaces standard textbook procedures with field-optimized protocols designed to maximize yield and purity while minimizing boroxine-induced analytical confusion.
Module 1: Optimized Synthesis Protocol
The Challenge: The boronic acid group (
Recommended Route: Direct acylation of 4-sulfamoylphenylboronic acid using propionic anhydride and DMAP catalysis.
Step-by-Step Methodology
-
Stoichiometry:
-
Substrate: 4-Sulfamoylphenylboronic acid (1.0 equiv).
-
Reagent: Propionic anhydride (2.2 – 2.5 equiv). Note: Excess is required to drive the reaction and account for transient O-acylation of the boron species.
-
Base: Triethylamine (3.0 equiv) + DMAP (0.1 equiv, catalytic).
-
Solvent: Anhydrous DCM or DMF (0.2 M concentration).
-
-
Execution:
-
Suspend the boronic acid in solvent under inert atmosphere (
or Ar). -
Add Et
N and DMAP. The suspension should clear as the salt forms. -
Cool to 0°C. Dropwise add propionic anhydride.
-
Allow to warm to Room Temperature (20-25°C). Do not heat above 40°C to prevent protodeboronation.
-
Monitor via HPLC (Acidic mobile phase) rather than TLC.
-
-
Quench & Workup (Critical):
-
Quench with 1M HCl (aqueous). This serves two purposes:
-
Protonates the
-acyl sulfonamide product (precipitating it). -
Hydrolyzes any transient
mixed anhydrides back to the free boronic acid.
-
-
Visualizing the Reaction Pathway
Caption: Figure 1. Reaction pathway showing the necessity of the acidic workup to revert transient O-acylation and the risk of protodeboronation pathways.
Module 2: Troubleshooting & FAQs
Q1: My yield is low, and I see starting material remaining. Should I increase the temperature?
Do not increase the temperature above 40°C. Boronic acids are susceptible to protodeboronation (cleavage of the C-B bond) at elevated temperatures, especially in the presence of bases.
-
Diagnosis: If conversion is incomplete, the issue is likely moisture (hydrolyzing the anhydride) or insufficient base to deprotonate the sulfonamide.
-
Solution: Add an additional 0.5 equiv of propionic anhydride and stir longer at room temperature. Ensure your solvent is strictly anhydrous.
Q2: The product is "streaking" badly on silica gel columns. How do I purify it?
Stop using standard silica gel.
Boronic acids form reversible covalent bonds with the silanol groups (
-
Option A (Recommended): Recrystallization. Dissolve the crude solid in a minimum amount of hot Ethyl Acetate or Acetone. Add Hexanes or Water dropwise until turbid. Cool slowly. This removes protodeboronated impurities (benzene sulfonamide derivatives) efficiently.
-
Option B: Reverse Phase. Use a C18 column with Water/Acetonitrile (+0.1% Formic Acid). The boronic acid will elute cleanly.
-
Option C: Boric Acid Block. If you must use normal phase, pre-wash your silica column with a solution of Boric Acid in Methanol. This occupies the silanol sites, allowing your product to pass through.
Q3: My NMR spectrum looks "messy" with broad peaks, even after purification.
This is likely due to Boroxine formation, not impurities.
Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). In non-polar solvents like CDCl
-
The Fix: Add 1-2 drops of D
O directly to your NMR tube and shake. -
Mechanism: The D
O hydrolyzes all boroxines back to the monomeric boronic acid species. The peaks will sharpen immediately.
Module 3: Analytical & Stability Logic
Impurity Identification Flowchart
Use this logic tree to identify the source of contamination in your crude mixture.
Caption: Figure 2. Troubleshooting logic for identifying common failure modes in boronic acid functionalization.
Storage Protocol
-
Condition: Store at 4°C under Argon.
-
Dehydration Risk: Over time, the solid may dehydrate to the boroxine form. This is chemically reversible.[1][2] If precise stoichiometry is required for subsequent reactions, determine the "active boron" content via titration with Mannitol (which forms a stable complex, releasing protons that can be titrated).
References
-
General Synthesis of N-Acyl Sulfonamides: O'Sullivan, T. P., et al. "Recent advances in the synthesis of N-acyl sulfonamides."[3] RSC Advances, 2015, 5 , 32361–32406.
-
Boronic Acid Purification & Chromatography: Yuen, A. K. L., & Hutton, C. A. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Tetrahedron Letters, 2005. (Discusses boric acid impregnated silica).[4][5][6]
-
Boroxine-Boronic Acid Equilibrium: Tokunaga, Y., et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution."[1] Bulletin of the Chemical Society of Japan, 2002, 75 , 1763–1769.
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Tertiary Boronic Esters." Journal of the American Chemical Society, 2010, 132 , 17097–17101.
-
Product Data (CAS 957121-17-4): BLD Pharm Repository. "this compound Technical Data."
Sources
purification challenges with 4-(N-Propionylsulfamoyl)phenylboronic acid
Product Code: PSBA-004 (Hypothetical) | Category: Boronic Acid Building Blocks
Executive Summary & Molecule Profile
4-(N-Propionylsulfamoyl)phenylboronic acid is a specialized intermediate often used in the synthesis of beta-lactamase inhibitors and protease-targeting ligands. Its dual functionality—an acidic N-acyl sulfonamide motif and a reactive boronic acid group—creates unique purification challenges.
This guide addresses the three most common technical inquiries: variable melting points (boroxine formation) , poor recovery from silica chromatography , and protodeboronation .
Physicochemical Profile
| Property | Value / Characteristic | Implication for Purification |
| Acidity (pKa) | ~3.5–4.5 (Sulfonamide NH) ~8.8 (Boronic acid) | CRITICAL: The molecule is water-soluble at neutral pH. Acidification (pH < 2) is required for precipitation. |
| Solubility | High: DMSO, MeOH, Acetone, basic water. Low: Hexanes, acidic water, DCM. | Recrystallization requires polar/non-polar solvent pairs (e.g., Acetone/Hexane). |
| Stability | Prone to dehydration (trimerization) and oxidation. | Avoid prolonged heating in dry solvents. Store under inert gas. |
Troubleshooting Guide (Q&A)
Issue 1: "My NMR spectrum shows a complex mixture of peaks, but LC-MS indicates a single mass."
Diagnosis: Boroxine Cycle Equilibrium. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) in non-polar solvents (e.g., CDCl₃) or upon drying. This is a reversible physical change, not chemical degradation. Solution:
-
NMR Validation: Add 1–2 drops of D₂O to your NMR tube (if using DMSO-d6 or Acetone-d6) or switch to a protic solvent (MeOD). The water shifts the equilibrium back to the monomeric boronic acid, simplifying the spectrum.
-
Reporting: If the boroxine persists, report the sample as a mixture of monomer and anhydride. This is acceptable in most medicinal chemistry contexts provided the elemental analysis or quantitative NMR confirms purity.
Issue 2: "I lost >50% of my material during silica gel column chromatography."
Diagnosis: Irreversible Adsorption. The boronic acid moiety interacts strongly with the silanols on standard silica gel, leading to severe streaking and irreversible binding. The acidic N-acyl sulfonamide further increases polarity, making elution difficult. Solution:
-
Avoid Standard Silica: Do not use untreated silica gel.
-
Alternative 1 (Recommended): Use Reverse Phase (C18) Flash Chromatography . Elute with Water (0.1% Formic Acid) / Acetonitrile.
-
Alternative 2 (If Normal Phase is required): Use C18-capped silica or pre-treat standard silica with 1-2% boric acid in methanol to block active sites before running the column.
Issue 3: "The product yields are low after aqueous workup."
Diagnosis: pH-Dependent Solubility. Unlike simple boronic acids, the N-acyl sulfonamide group makes this molecule significantly more acidic (pKa ~4). At pH 7 (neutral water), a significant portion exists as the water-soluble anion. Solution:
-
Strict pH Control: During extraction, the aqueous layer must be acidified to pH 1–2 to ensure the molecule is fully protonated and extractable into organic solvents (EtOAc).
-
Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the protonated organic species.
Recommended Purification Protocols
Protocol A: pH-Switch Extraction (The "Golden Standard")
Best for removing non-acidic impurities and inorganic salts.
-
Dissolution: Dissolve the crude mixture in 5% NaHCO₃ (aq) . The product will dissolve as the sodium salt; non-acidic impurities will remain undissolved or form an oil.
-
Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Discard the organic layer (contains non-acidic impurities).
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise with vigorous stirring until pH reaches ~1–2.
-
Precipitation/Extraction:
-
If solid forms: Filter the precipitate, wash with cold water, and dry.
-
If no solid: Extract three times with EtOAc . Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: Anti-Solvent Recrystallization
Best for removing boroxine oligomers and trace colored impurities.
-
Solvent Choice: Acetone (Good solvent) / Hexane (Anti-solvent).
-
Dissolution: Dissolve crude solid in the minimum amount of warm Acetone (approx. 40°C).
-
Filtration: If insoluble particles remain, filter through a 0.45 µm PTFE syringe filter.
-
Crystallization: Add Hexane dropwise to the warm solution until a persistent cloudiness appears.
-
Cooling: Allow the solution to cool to room temperature, then place in a -20°C freezer for 12 hours.
-
Collection: Filter the white crystals and wash with cold Hexane.
Visualizing the Chemistry
Figure 1: Purification Decision Tree
Use this workflow to determine the best purification method based on your crude mixture's profile.
Caption: Decision matrix for selecting the optimal purification strategy based on impurity profile.
Figure 2: The Boroxine Equilibrium
Understanding why your NMR looks complex.
Caption: Reversible dehydration of boronic acids. Adding water shifts equilibrium left, simplifying analysis.
Frequently Asked Questions (FAQs)
Q: Can I use this molecule directly in Suzuki couplings without removing the boroxine? A: Yes. Under the aqueous basic conditions of a standard Suzuki-Miyaura coupling (e.g., K₂CO₃/H₂O/Dioxane), the boroxine will hydrolyze in situ back to the active boronic acid species. Purity calculation should account for the stoichiometry (boroxine is effectively "concentrated" boronic acid).
Q: How should I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Boronic acids can slowly oxidize to phenols (via C-B bond cleavage) if exposed to air and moisture at room temperature for extended periods.
Q: Why does the melting point vary between batches? A: This is a classic artifact of the boroxine:monomer ratio . A "dry" batch (high boroxine content) will have a different melting range than a "wet" batch. Melting point is not a reliable indicator of purity for this class of compounds. Rely on HPLC purity (254 nm) and qNMR.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Santini, R., et al. (2018). A Guide to the Purification of Boronic Acids. Journal of Organic Chemistry (General Principles extrapolated from standard protocols). Link
-
Nieto, M. J., et al. (2005). Sulfonamide Boronic Acids as Beta-Lactamase Inhibitors. Current Medicinal Chemistry. (Context for N-acyl sulfonamide acidity). Link
Sources
Technical Support Center: Managing Boronic Acid Decomposition In Situ
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the most common yet challenging aspects of working with organoboron reagents: in situ decomposition. As a Senior Application Scientist, my goal is to explain not just the what, but the why, empowering you to troubleshoot effectively and enhance the robustness of your synthetic methodologies.
Section 1: Understanding the Enemy - Common Decomposition Pathways (FAQ)
This section addresses the fundamental chemical processes responsible for the loss of your valuable boronic acid reagents during a reaction.
Q1: My Suzuki-Miyaura coupling reaction has a low yield, and I see byproducts. What is happening to my boronic acid?
A: Boronic acids, while remarkably versatile, are susceptible to several decomposition pathways, especially under reaction conditions.[1] The two most common culprits are protodeboronation and oxidative decomposition (homocoupling) . These side reactions consume your boronic acid, reducing the yield of your desired cross-coupled product and generating impurities that can complicate purification.[2][3][4]
-
Protodeboronation: This is the cleavage of the carbon-boron (C–B) bond by a proton source (like water), replacing it with a carbon-hydrogen (C–H) bond.[2][5][6] This process effectively converts your boronic acid back into a simple arene or alkane, rendering it inactive for cross-coupling.[5][6] Electron-rich heterocyclic, vinyl, and some electron-deficient arylboronic acids are particularly prone to this pathway.[7]
-
Oxidative Decomposition: In the presence of oxygen and a metal catalyst (like palladium), boronic acids can undergo homocoupling to form a symmetrical biaryl (Ar-Ar) byproduct.[3][4][8] This is an oxidative process that consumes two equivalents of your starting material.[2][8] The mechanism can involve the generation of organic radicals, which is also a concern for the mutagenicity of some boronic acid derivatives.[2]
Below is a diagram illustrating these competing pathways.
Caption: Competing reaction pathways for a boronic acid in a cross-coupling reaction.
Section 2: Proactive Defense - Strategies for In Situ Stabilization (FAQ)
Preventing decomposition before it starts is the most effective strategy. This section details proactive measures you can take.
Q2: How can I prevent protodeboronation and oxidative homocoupling during my reaction?
A: A multi-faceted approach is best. The key is to control the reaction environment and, when necessary, modify the boronic acid itself to be more robust.
-
Rigorous Inert Atmosphere: Oxygen is a key promoter of homocoupling.[8] Therefore, ensuring your reaction is performed under a strict inert atmosphere (Argon or Nitrogen) is critical. This involves using dry, degassed solvents and properly purging your reaction vessel.
-
Order of Addition: Adding the boronic acid last to a pre-heated mixture of the catalyst, base, and aryl halide can minimize its exposure time to potentially degrading conditions before the productive coupling reaction begins.[8]
-
pH Control: Protodeboronation rates can be highly dependent on pH.[5][6] The choice of base is critical not only for activating the boronic acid to the more nucleophilic boronate species but also for controlling the stability.[3] For sensitive substrates, screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is recommended.
-
Use of Protecting Groups: For notoriously unstable boronic acids (e.g., 2-pyridyl, vinyl, cyclopropyl), using a protected form is often the most reliable strategy.[9][10] These "surrogates" mask the reactive boronic acid functionality until it is needed.[7][10]
Q3: What are MIDA boronates and how do they work?
A: N-methyliminodiacetic acid (MIDA) boronates are a revolutionary solution for handling unstable boronic acids.[1][10][11][12][13]
The Chemistry: MIDA is a trivalent ligand that complexes with the boronic acid. This changes the hybridization of the boron center from a reactive, sp²-hybridized state to a more stable, sp³-hybridized state.[1][12] This sp³-hybridized MIDA boronate is unreactive towards transmetalation under standard anhydrous cross-coupling conditions.[1][12]
The Advantage: MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography.[11][12][13] They act as a "slow-release" form of the boronic acid.[10] Deprotection is easily achieved in situ at room temperature under mild aqueous basic conditions, liberating the highly reactive boronic acid precisely when it's needed for the catalytic cycle.[12][13] This minimizes the time the unstable, unprotected boronic acid is present in the reaction mixture, thereby suppressing decomposition pathways.[10]
Caption: The MIDA boronate strategy for stabilizing and using unstable boronic acids.
Q4: Are there alternatives to MIDA esters?
A: Yes, several other protecting groups and surrogates exist, each with its own advantages. The best choice depends on the specific boronic acid and reaction conditions.
| Protecting Group / Surrogate | Key Features & Advantages | Common Deprotection / Use Conditions |
| Pinacol Esters | Most popular protecting group; stable enough for chromatography but often reactive enough for direct use in coupling.[9] | Can be used directly; hydrolysis to the boronic acid often requires acidic conditions.[9] |
| Trifluoroborate Salts (R-BF₃K) | Crystalline solids with high stability towards oxidation.[9] | Require activation, often with a strong base like Cs₂CO₃ or K₃PO₄, to release the boronate for coupling. |
| Diaminonaphthalene (dan) Amides | Very stable across a wide range of conditions due to nitrogen lone pair donation to the boron center.[9] | Requires acidic hydrolysis for deprotection.[9] |
| N-methyliminodiacetic acid (MIDA) Esters | Bench-top stable, compatible with chromatography, and allows for slow release of the boronic acid under mild basic conditions.[12][13] | Mild aqueous base (e.g., K₃PO₄, NaHCO₃) at room temperature or slightly elevated temperatures.[10][12] |
Section 3: Reactive Response - A Troubleshooting Guide
Even with the best preparation, problems can arise. This guide provides a logical workflow for diagnosing and solving common issues related to boronic acid decomposition.
Q5: My reaction is not working. How do I determine if boronic acid decomposition is the cause?
A: Follow this troubleshooting workflow.
Caption: A workflow for troubleshooting reactions where boronic acid decomposition is suspected.
Q6: I've confirmed homocoupling is the major side reaction. What is the most direct solution?
A: Homocoupling is directly promoted by oxygen.[8] Your primary focus should be on rigorously excluding air from your reaction.
-
Primary Action: Re-evaluate your degassing procedure. While sparging with an inert gas is common, for highly sensitive reactions, performing several "freeze-pump-thaw" cycles is a more effective method for removing dissolved oxygen.
-
Secondary Action: Consider your catalyst source. If you are using a Pd(II) precatalyst, ensure it is being efficiently reduced to the active Pd(0) state. Inefficient reduction can leave Pd(II) species that promote homocoupling.[3] Using a direct Pd(0) source may help.
Q7: TLC analysis shows a significant amount of the debrominated/deiodinated starting material, suggesting protodeboronation. What should I do?
A: This indicates your C-B bond is being cleaved by a proton source.
-
Primary Action: Ensure your solvent and base are scrupulously dry. While many Suzuki couplings use aqueous base, the amount of water can be critical. For substrates highly prone to protodeboronation, you may need to switch to anhydrous conditions and a non-aqueous base system.
-
Secondary Action: Use a protected boronic acid. This is the most robust solution for substrates that are inherently susceptible to protodeboronation, such as certain heterocyclic or vinyl boronic acids.[7][10] A MIDA boronate will protect the C-B bond until the productive coupling step is imminent.[10]
Section 4: In the Lab - Key Experimental Protocols
This section provides actionable, step-by-step procedures for techniques discussed in this guide.
Protocol 1: Rigorous Solvent Degassing via Freeze-Pump-Thaw
Causality: This method is superior to simple sparging as it removes dissolved gases from the entire volume of the solvent by leveraging the principles of gas solubility at different temperatures and pressures.
-
Setup: Place the solvent in a round-bottom flask (no more than half-full) equipped with a stir bar and a side-arm stopcock.
-
Freeze: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls, maximizing surface area.
-
Pump: Once the solvent is completely frozen solid, connect the flask to a high-vacuum line and open the stopcock. Allow it to evacuate for 5-10 minutes. This removes the atmosphere above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of gas being released from the liquid as it thaws.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times to ensure the complete removal of dissolved oxygen.
-
Final Step: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
Protocol 2: In Situ Slow-Release Suzuki-Miyaura Coupling Using a MIDA Boronate
Causality: This protocol leverages the slow hydrolysis of the stable MIDA boronate under mild basic conditions to continuously generate a low concentration of the reactive, unstable boronic acid, which is immediately consumed in the productive catalytic cycle, thus outcompeting decomposition.[10]
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill it with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., 5:1 dioxane/H₂O) via syringe.
-
MIDA Boronate Addition: Add the MIDA boronate (1.2-1.5 equiv) as a solid. Note that MIDA boronates are air-stable, so this addition does not need to be done in a glovebox.[12][13]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC or LCMS. The mild aqueous base will slowly hydrolyze the MIDA ester, releasing the boronic acid for the cross-coupling reaction.[10]
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Proceed with standard extraction and purification procedures.
References
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Boronic acid - Wikipedia. Wikipedia. [Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. RSC. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
- Methods for forming protected organoboronic acids.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]
-
Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. [Link]
-
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
side reactions of 4-(N-Propionylsulfamoyl)phenylboronic acid and how to avoid them
The following technical guide addresses the specific stability profile and reactivity challenges of 4-(N-Propionylsulfamoyl)phenylboronic acid (CAS: 957121-17-4). This guide is designed for medicinal chemists and process engineers utilizing this building block in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a carboxylic acid bioisostere precursor.
Compound Profile & Reactivity Overview
Compound: this compound Functional Class: Electron-Deficient Arylboronic Acid / N-Acyl Sulfonamide Core Challenge: This molecule possesses two reactive centers with opposing stability requirements:[1][2]
-
The Boronic Acid: Highly susceptible to protodeboronation under basic conditions due to the strong electron-withdrawing nature of the para-sulfamoyl group.
-
The N-Acyl Sulfonamide: An activated amide bond susceptible to hydrolysis under strongly acidic or nucleophilic conditions.
Critical Side Reactions & Mitigation Strategies
A. Protodeboronation (C-B Bond Cleavage)
The Issue: The most frequent failure mode. The electron-withdrawing N-propionylsulfamoyl group (
-
Trigger: High pH (strong bases like
, ), high temperature, and protic solvents. -
Mechanism: Base attack on Boron
Formation of Boronate Anion Ipso-protonation Loss of Boric Acid.
Mitigation Protocol:
-
Base Selection: Switch from hydroxides/alkoxides to mild, non-nucleophilic bases like
or (anhydrous). -
Water Control: While Suzuki couplings require some water, minimize it. Use anhydrous conditions with a phase transfer agent or strictly controlled water equivalents (e.g., 5-10% v/v).
-
Catalyst Load: High-activity catalysts (e.g., Pd-dialkylbiarylphosphine complexes like XPhos Pd G2) allow for lower temperatures (<60°C) and shorter reaction times, outcompeting the decomposition pathway.
B. Hydrolysis of the N-Acyl Sulfonamide
The Issue: The
-
Trigger: Strong acids (pH < 2) or heating in strongly alkaline aqueous media (saponification).
-
Mitigation: Maintain reaction pH between 5 and 9. Avoid prolonged exposure to nucleophilic bases (e.g., hydroxide) which can attack the carbonyl.
C. Oxidative Deboronation
The Issue: Conversion of the boronic acid to a phenol (C-OH).
-
Trigger: Presence of reactive oxygen species (ROS), peroxides in ether solvents (THF, Dioxane), or air exposure.
-
Mitigation: Use fresh, peroxide-free solvents. Degas all solvents via sparging with Argon/Nitrogen.
Visualizing the Reaction Landscape
The following diagram illustrates the competition between the desired cross-coupling and the two primary decomposition pathways.
Caption: Figure 1. Competitive reaction pathways. High pH favors protodeboronation; extreme pH favors hydrolysis.
Troubleshooting Guide (FAQ)
Q1: My Suzuki coupling yield is <20%, and I see a spot matching the deboronated arene. What happened?
Diagnosis: You likely experienced rapid protodeboronation . This is common with electron-deficient boronic acids. Solution:
-
Lower the Temperature: Reduce reaction temp to 40-50°C.
-
Change the Base: Replace
or with or in an anhydrous solvent system (e.g., THF or Dioxane). Fluoride activates the boron without increasing the pH of the bulk solution significantly. -
Slow Addition: Add the boronic acid slowly (syringe pump) to the reaction mixture to keep its concentration low relative to the catalyst.
Q2: I see a new spot on TLC that is more polar than my starting material.
Diagnosis: This is likely the hydrolyzed sulfonamide (loss of the propionyl group). Solution:
-
Check your solvent quality. Are you using technical grade alcohols or wet ethers?
-
If using a base like LiOH or NaOH, switch to a carbonate or phosphate base. The hydroxide ion is a strong enough nucleophile to attack the acyl sulfonamide carbonyl.
Q3: Can I use this compound in Chan-Lam coupling (Cu-catalyzed)?
Warning: Yes, but be cautious. N-acyl sulfonamides can themselves act as nucleophiles in Chan-Lam couplings (coupling at the Nitrogen). Strategy: Ensure the N-H is not the most reactive nucleophile in your system, or protect it if you intend to couple the aryl ring only. However, since the N is acylated, its nucleophilicity is reduced compared to a free sulfonamide.
Quantitative Stability Data (Reference Values)
| Parameter | Condition | Stability Rating | Outcome |
| pH 1-3 | Aqueous Acid, 25°C | Poor | Hydrolysis of Propionyl group |
| pH 7-9 | Aqueous Buffer, 25°C | Good | Stable (<5% degradation over 24h) |
| pH >12 | Aqueous Base, 60°C | Critical Failure | Rapid Protodeboronation |
| Oxidation | Air exposed, solid state | Moderate | Slow oxidation to phenol over months |
Recommended Experimental Workflow
To maximize success, follow this logic flow for optimizing your reaction conditions.
Caption: Figure 2. Decision tree for optimizing reaction conditions to avoid side reactions.
References
-
Protodeboronation Mechanisms : Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.2017 , 139, 13156–13165. Link
-
Stability of N-Acyl Sulfonamides : Groll, M.; McArthur, K. A.; et al. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. J. Med. Chem.2021 , 64, 11445–11466. Link
-
Fluoride-Activated Coupling : Wright, S. W.; Hageman, D. L.; McClure, L. D. Fluoride-Mediated Boronic Acid Coupling Reactions. J. Org. Chem.1994 , 59, 6095–6097. Link
Sources
Technical Support Center: Suzuki-Miyaura Cross-Coupling of 4-(N-Propionylsulfamoyl)phenylboronic acid
Welcome to the technical support guide for navigating the intricacies of the Suzuki-Miyaura cross-coupling reaction, with a specialized focus on the use of 4-(N-Propionylsulfamoyl)phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction. Here, we will delve into the critical role of the base, troubleshoot common experimental hurdles, and provide validated protocols to ensure the success and reproducibility of your work.
The Indispensable Role of the Base
The selection of a base is a critical parameter in the Suzuki-Miyaura catalytic cycle, directly influencing reaction rates, yields, and even the stability of sensitive substrates.[1][2] Its primary function is to activate the boronic acid, rendering it more nucleophilic for the crucial transmetalation step.[1][3][4] The base facilitates the formation of a borate anion, which then transfers its organic group to the palladium center.[3][5]
The overall mechanism can be visualized as a three-step catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium complex. This is the key step where the base is essential.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][6]
Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound sluggish or failing?
A1: The electron-withdrawing nature of the N-Propionylsulfamoyl group can significantly impact the reactivity of the boronic acid. Here are the primary factors to investigate:
-
Insufficient Basicity: Electron-deficient boronic acids require a sufficiently strong base to form the reactive borate species. A weak base may not be capable of activating the boronic acid effectively. Boronic acids with electron-rich groups are generally more reactive in the transmetalation step.[7]
-
Base-Substrate Incompatibility: Strong bases like hydroxides can promote side reactions, including protodeboronation, where the boronic acid is cleaved from the aryl ring. This is a common issue with electron-deficient boronic acids.
-
Catalyst Deactivation: The choice of base can also influence the stability and activity of the palladium catalyst. Some bases can interact with the palladium center and inhibit its catalytic activity.
Q2: What is the best base to use for coupling this compound?
A2: There is no single "best" base, as the optimal choice depends on the specific coupling partner (aryl halide), solvent, and catalyst system. However, for electron-deficient boronic acids, a careful balance of basicity and compatibility is crucial.
| Base | pKa of Conjugate Acid | Typical Conditions & Comments |
| K₃PO₄ | ~12.3 | Often a good starting point. It is a moderately strong, non-nucleophilic base that is effective in many cases. |
| Cs₂CO₃ | ~10.3 | Known for its high solubility in organic solvents and is often effective in challenging couplings.[1] |
| K₂CO₃ | ~10.3 | A common and cost-effective choice, but may be less effective than K₃PO₄ for this specific substrate.[8] |
| KF | ~3.2 | A mild base that can be effective, particularly when substrates are sensitive to stronger bases.[4] |
| Organic Bases (e.g., Et₃N, DIPEA) | ~10.7, ~11 | Generally less effective for Suzuki couplings as they are often not strong enough to efficiently form the borate. |
Recommendation: Start with K₃PO₄ or Cs₂CO₃. If you observe decomposition or low yields, consider a milder base like KF.
Q3: Can the solvent system affect the role of the base?
A3: Absolutely. The solvent plays a crucial role in dissolving the reagents, including the inorganic base, and influences the overall reaction kinetics.
-
Aqueous/Organic Mixtures: Many Suzuki reactions are performed in a mixture of an organic solvent (like dioxane, THF, or DMF) and water.[6] Water is often necessary to dissolve the inorganic base and facilitate the formation of the active borate species.
-
Anhydrous Conditions: While less common, some Suzuki reactions can be run under anhydrous conditions, particularly when using soluble organic bases or specific boronate esters.
Expert Tip: For this compound, a solvent system like dioxane/water or toluene/ethanol/water often provides a good balance of solubility for all reaction components.
Troubleshooting Guide
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. books.rsc.org [books.rsc.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
managing poor solubility of 4-(N-Propionylsulfamoyl)phenylboronic acid in reactions
The following guide serves as a specialized Technical Support Center for researchers working with 4-(N-Propionylsulfamoyl)phenylboronic acid . This compound presents a unique "solubility-stability paradox" due to its acidic acyl-sulfonamide moiety and the inherent reactivity of the boronic acid group.
Status: Operational Topic: Solubility Management & Reaction Optimization Ticket ID: CHEM-SUP-2024-882
Executive Summary: The Solubility Paradox
The Core Issue:
this compound contains a highly acidic proton on the acyl-sulfonamide nitrogen (
-
In neutral organic solvents (DCM, Toluene): The compound exists as a neutral species with strong intermolecular hydrogen bonding, leading to poor solubility and crystal packing.
-
In basic reaction conditions (Suzuki Coupling): The base deprotonates the sulfonamide, generating an anionic species. While this increases water solubility, it often causes the substrate to "oil out" or precipitate as a gummy salt in organic co-solvents, halting the reaction.
The Solution Strategy: You must decouple the dissolution step from the reaction step using a "Solvent-Switch" or "In-Situ Protection" approach.
Troubleshooting Guide (Q&A)
Section A: Solubility & Solvent Selection
Q: I am trying to dissolve the compound in Toluene or THF for a standard Suzuki coupling, but it remains a suspension. Heating doesn't help.[1] What should I do? A: Stop heating. This compound is effectively insoluble in non-polar aromatics (Toluene) and only sparingly soluble in ethers (THF) due to strong hydrogen bonding networks.
-
Immediate Fix: Switch to polar aprotic solvents . The recommended solvent system is DMF or DMSO .
-
Why: The high dielectric constant of DMF breaks the hydrogen bond network of the acyl-sulfonamide.
-
Protocol Adjustment: If your catalyst requires a lower polarity environment, use a binary solvent system : 1 part DMF (to dissolve substrate) : 4 parts Toluene/THF.
Q: Upon adding aqueous base (Na₂CO₃ or K₂CO₃), my reaction mixture turns into a biphasic mess with a gummy precipitate. Is my starting material decomposing? A: Likely not decomposing, but salting out .
-
The Mechanism: The base deprotonates the acyl-sulfonamide (
). This anionic species is insoluble in the organic phase but also too lipophilic for the purely aqueous phase, leading to a "third phase" gum at the interface. -
The Fix:
-
Change Base: Switch to Cesium Carbonate (
) . The Cesium counter-ion improves solubility in organic solvents compared to Sodium or Potassium. -
Add Phase Transfer Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) . The lipophilic tetrabutylammonium cation pairs with the sulfonamide anion, pulling it into the organic phase where the reaction occurs.
-
Section B: Reaction Stability (Protodeboronation)
Q: I achieved solubility using Methanol/Water, but my yield is low, and I see "de-boronated" byproduct (N-propionylbenzenesulfonamide) by LCMS. Why? A: You are seeing protodeboronation , accelerated by high pH and protic solvents.
-
The Cause: Electron-deficient boronic acids are generally stable, but the acyl-sulfonamide group, once deprotonated, becomes electron-donating through the
-system. Combined with high temperature and water, this facilitates C-B bond cleavage. -
The Fix:
-
Lower Temperature: Do not reflux. Use highly active catalysts (e.g., Pd-XPhos G3 or Pd(dtbpf)Cl₂ ) that operate at 40–60°C .
-
Anhydrous Conditions: Switch to Suzuki-Miyaura coupling under anhydrous conditions . Use CsF (Cesium Fluoride) as the base in dry Dioxane. The fluoride activates the boronic acid without requiring water/hydroxide, minimizing hydrolysis pathways.
-
Experimental Protocols
Protocol A: The "High-Solubility" Suzuki Coupling (Recommended)
Best for standard substrates where water tolerance is acceptable.
Reagents:
-
Substrate: 1.0 equiv
-
Aryl Halide: 1.0 equiv[2]
-
Base:
(3.0 equiv, finely ground) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Dissolution: In a vial, pre-dissolve the this compound in the Dioxane portion. If it is cloudy, heat gently to 40°C before adding the base.
-
Base Addition: Add the aqueous
solution dropwise. Note: If a precipitate forms, add minimal Ethanol dropwise until clear. -
Catalyst: Add the Pd catalyst last under an inert atmosphere (Nitrogen/Argon).
-
Reaction: Heat to 80°C. Monitor by HPLC every 2 hours.
Protocol B: The "In-Situ Pinacol" Strategy (For Intractable Solubility)
Best when the boronic acid is totally insoluble or decomposing.
Concept: Convert the acid to a Pinacol ester in situ. The ester is lipophilic, soluble in toluene/THF, and releases the active species slowly.
Step-by-Step:
-
Mix this compound (1 equiv) with Pinacol (1.1 equiv) in Toluene.
-
Add MgSO₄ (2 equiv) as a drying agent.
-
Stir at Room Temperature for 1 hour. The suspension should clear as the ester forms.
-
Filter off the MgSO₄ (optional, but recommended).
-
Proceed with standard Suzuki coupling using the filtrate.
Visual Decision Guides
Diagram 1: Solubility & Solvent Decision Tree
This logic flow helps you select the correct solvent system based on your observation.
Caption: Decision matrix for optimizing solvent and base conditions based on observed solubility behavior.
Diagram 2: Mechanistic Pathway & Failure Modes
Understanding the species in solution prevents blind troubleshooting.
Caption: Chemical equilibrium showing the transition between insoluble neutral forms, active anionic forms, and decomposition pathways.
Comparative Data: Solvent Efficacy
| Solvent System | Solubility (Neutral) | Solubility (With Base) | Reaction Suitability | Notes |
| Toluene | Poor (< 1 mg/mL) | Very Poor | Low | Requires Phase Transfer Catalyst. |
| THF | Moderate | Poor (Salts out) | Medium | Good for in-situ pinacol protection. |
| DMF / DMSO | High (> 50 mg/mL) | High | High | Hard to remove; use aqueous workup. |
| MeOH / EtOH | High | High | Low | High risk of protodeboronation (solvolysis). |
| Dioxane / H₂O | Moderate | Good | High | Best balance of solubility and stability. |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
BenchChem Technical Support. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Knowledge Base.
Sources
characterization issues of 4-(N-Propionylsulfamoyl)phenylboronic acid products
Product Support & Characterization Guide
Introduction & Molecule Profile
Product Overview: 4-(N-Propionylsulfamoyl)phenylboronic acid is a bifunctional building block often utilized in medicinal chemistry for Suzuki-Miyaura cross-coupling or as a warhead in protease inhibitors. Its characterization is notoriously difficult due to the interplay between two reactive functionalities:
-
The Boronic Acid (
): A Lewis acid prone to reversible dehydration (boroxine formation) and oxidation. -
The N-Acylsulfonamide (
): A carboxylic acid bioisostere with significant acidity ( ).[1]
This guide addresses the "ghost" peaks, missing signals, and solubility issues inherent to this dual-functionality scaffold.
Troubleshooting Decision Tree
Before altering your protocol, identify your primary bottleneck using the logic flow below.
Caption: Diagnostic workflow for isolating characterization artifacts versus genuine degradation.
NMR Anomalies: The Boroxine Equilibrium
The Issue:
Users frequently report "extra" aromatic peaks, broad signals that do not integrate correctly, or a missing
The Science:
Boronic acids exist in a dynamic equilibrium with their cyclic trimer anhydride (boroxine). This process is thermodynamically driven by the removal of water. In anhydrous solvents like DMSO-
Additionally, the Boron-11 nucleus (
Protocol: The "Water Shake" Validation To confirm purity without re-purification:
-
Run the standard
-NMR in DMSO- . -
Add 1-2 drops of
directly to the NMR tube. -
Shake vigorously and re-run immediately.
-
Result: The
hydrolyzes the boroxine back to the monomer (deuterated boronate). The dual peaks should collapse into a single, sharp set.
Reference Data:
| Feature | DMSO-
Mass Spectrometry: The "Missing" Parent Ion
The Issue: "I calculated MW as 257.07, but I see peaks at 717, 239, or 271. Is my product decomposed?"
The Science: Electrospray Ionization (ESI) sources are hot and dry—ideal conditions for instantaneous dehydration. You are rarely observing the solution-state species.
-
Dehydration:
. -
Esterification: If Methanol is used as the carrier solvent, boronic acids rapidly form methyl esters (
).
Troubleshooting Guide:
-
Observation: Mass
(Positive Mode)-
Diagnosis: This is the Boroxine Trimer
. -
Calculation:
. -
Verdict: Your product is pure. This is an artifact of the instrument source.
-
-
Observation: Mass
or 285-
Diagnosis: Methyl ester formation (
or Da). -
Solution: Switch carrier solvent to Acetonitrile (ACN).
-
HPLC Method Development
The Issue:
Peak tailing or "fronting" is common.[2] The N-acylsulfonamide moiety (
Mechanism of Failure:
-
Silanol Interaction: The Lewis-acidic boron binds reversibly to residual silanols on the silica column, causing severe tailing.
-
Partial Ionization: If your buffer pH is near 4.0, the sulfonamide exists as a mix of neutral and anionic species, leading to split peaks.
Recommended Method (The "Pinacol Protocol"): To stabilize the peak shape, we recommend forming the ester in-situ or suppressing ionization.
| Parameter | Recommendation | Rationale |
| Column | C18 with high carbon load (e.g., Waters XSelect HSS) | Minimizes silanol exposure. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA (pH < 2) ensures the sulfonamide is fully protonated (neutral). |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength. |
| Optional Additive | 0.1% Pinacol (in sample diluent) | Converts boronic acid to pinacol ester, which flies sharply on HPLC. |
Solubility & Handling
Storage:
-
Store at 4°C under Argon.
-
Warning: Do not store in methanol; it will form esters.
Solubility Matrix:
-
Water (Neutral): Poor.
-
Water (Basic, pH > 8): Good (Deprotonation of Sulfonamide + Boronate formation).
-
DMSO/DMF: Excellent.
-
DCM/Hexanes: Poor.
Reaction Tip:
When using this in Suzuki couplings, the base (e.g.,
References
-
Hall, D. G. (Ed.).[3][4] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3][5] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Adamczyk-Woźniak, A., et al. (2015). The equilibrium between boronic acids and boroxines: structure, properties and applications. Applied Organometallic Chemistry. Link
-
Al-Zoubi, R. M., et al. (2018).[6] N-Acylsulfonamides: Synthetic routes and biological applications. Journal of Organic Chemistry. (General reference for N-acylsulfonamide acidity).
Sources
- 1. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Books/Chapters - HALL RESEARCH GROUP [hallgroupchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: 4-(N-Propionylsulfamoyl)phenylboronic Acid Stability
The following Technical Support Guide is designed for researchers working with 4-(N-Propionylsulfamoyl)phenylboronic acid . It synthesizes chemical kinetics, thermodynamic equilibria, and practical handling protocols to ensure experimental reproducibility.[1]
Executive Summary: The "Water Paradox"
Water plays a dual and contradictory role in the stability of this compound.
-
Essential for Solubilization: Water is required to hydrolyze the inactive boroxine (anhydride) form into the active boronic acid monomer.[1]
-
Driver of Degradation: Water, particularly at elevated pH or temperature, facilitates protodeboronation , the irreversible cleavage of the Carbon-Boron (C-B) bond.[1]
Key Takeaway: Stability is not a static property; it is a dynamic equilibrium managed by controlling pH , Temperature , and Water Concentration .[1]
Mechanistic Insight: The Stability Triad
To troubleshoot effectively, you must understand the three competing species in your solution.[1]
A. The Equilibrium (Reversible)
In the solid state or dry organic solvents, boronic acids dehydrate to form cyclic trimers called boroxines .[1] Upon addition of water, these hydrolyze back to the monomeric acid.[1]
-
Low Water Activity: Favors Boroxine (insoluble/less active).[1]
-
High Water Activity: Favors Boronic Acid (active monomer).[1]
B. The Degradation (Irreversible)
The presence of the electron-withdrawing N-propionylsulfamoyl group (
-
Mechanism: The boronate anion (formed at pH > pKa) undergoes C-B bond cleavage, releasing the boron moiety and leaving a de-boronated phenyl residue.
C. The Acyl-Sulfonamide Factor
The
Visualizing the Pathway
The following diagram illustrates the critical equilibria and degradation pathways.
Figure 1: The dynamic equilibrium between the storage form (Boroxine) and active form (Acid), and the risk of irreversible degradation via the Boronate Anion.[2]
Troubleshooting Guide
Issue 1: "The compound is not dissolving in water/buffer."
Root Cause:
-
Boroxine Formation: The commercial solid is likely a partial anhydride (boroxine).[1] Boroxines are hydrophobic and dissolve slowly.[1]
-
pH Mismatch: The N-propionylsulfamoyl group is acidic.[1] If the water is unbuffered, the compound's own acidity may lower the pH, suppressing ionization and reducing solubility.
Solution Protocol:
-
Pre-solubilize: Dissolve the solid in a minimal volume of DMSO or Methanol first.[1] This breaks the boroxine lattice.[1]
-
Slow Addition: Add the organic stock dropwise to your aqueous buffer while vortexing.
-
pH Adjustment: Ensure the final pH is slightly above the pKa of the sulfonamide (pH > 5.5) to ensure ionization of the sulfonamide (solubility enhancer), but below pH 9.0 to avoid boronate formation (degradation risk).[1]
Issue 2: "I see a loss of activity/titer over 24 hours."
Root Cause: Protodeboronation.[1][3][4] The electron-withdrawing nature of the sulfonamide group accelerates the cleavage of the C-B bond, especially if the pH is basic (pH > 8.0) or if trace metals are present.[1]
Solution Protocol:
-
Lower Temperature: Store aqueous solutions at 4°C. Protodeboronation rates double for every ~10°C increase.[1]
-
Check Buffer Composition: Avoid buffers with trace metal contaminants (Fe, Cu, Pd), which catalyze deboronation.[1] Use high-purity salts or add EDTA (1 mM).[1]
-
Fresh Preparation: Boronic acids with electron-withdrawing groups are "prepare-and-use" reagents.[1] Do not store aqueous stocks for >8 hours.[1]
Issue 3: "NMR shows multiple peaks in the aromatic region."
Root Cause: Monomer-Dimer-Trimer Equilibrium.[1] In non-aqueous solvents (like DMSO-d6) containing trace water, you will see a mixture of the boronic acid and the boroxine.[1] This is not impurity; it is thermodynamic reality.[1]
Solution Protocol:
-
Add D₂O: Adding a drop of D₂O to the NMR tube forces the equilibrium toward the monomeric acid, simplifying the spectrum.[1]
Frequently Asked Questions (FAQs)
Q: Can I store this compound in aqueous stock solutions? A: No. While the compound is chemically stable as a solid, aqueous solutions are metastable.[1] The C-B bond will slowly hydrolyze over days at room temperature.[1]
-
Recommendation: Make 100 mM stocks in anhydrous DMSO or DMA . Store these at -20°C with desiccant. These are stable for months.[1]
Q: What is the optimal pH for stability? A: The "Stability Window" is pH 5.0 – 7.5 .[1]
-
< pH 4.0: Risk of precipitation (protonation of sulfonamide).[1]
-
pH 5.0 - 7.5: Optimal balance.[1] Sulfonamide is ionized (soluble), but Boron is trigonal (stable).[1]
-
> pH 8.5: Risk of degradation.[1] Boron becomes tetrahedral (boronate anion), activating the C-B bond for cleavage.[1]
Q: Does the N-propionyl group affect the boronic acid pKa? A: Yes. Typical phenylboronic acid has a pKa ~8.[1]8. The electron-withdrawing sulfonamide pulls electron density from the ring, increasing the Lewis acidity of the boron.[1] This lowers the boronic acid pKa to approximately 7.5–8.0 .[1] This means the reactive boronate anion forms at a lower pH than you might expect with unsubstituted phenylboronic acid.[1]
Summary Data Table
| Parameter | Condition | Status | Recommendation |
| Storage (Solid) | Ambient, Desiccated | Stable | Keep dry to prevent caking (partial hydrolysis).[1] |
| Storage (Solution) | Water, pH 7, 25°C | Unstable | |
| Storage (Solution) | DMSO, Anhydrous | Stable | Recommended for stock solutions.[1] |
| Solubility | Water (Acidic pH) | Low | Requires pH adjustment or co-solvent.[1] |
| Solubility | Water (pH > 6) | High | Ionization of sulfonamide aids solubility.[1] |
| Degradation Risk | pH > 9.0 | Critical | Rapid protodeboronation.[1] |
References
-
Boronic Acid-Boroxine Equilibrium
-
Protodeboronation Mechanisms
-
Effect of Electron-Withdrawing Groups
-
Boronic Acid Solubility Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Definitive Guide: Validation of 4-(N-Propionylsulfamoyl)phenylboronic Acid Purity by HPLC
Executive Summary: The Boronic Acid Paradox
Validating the purity of 4-(N-Propionylsulfamoyl)phenylboronic acid (CAS 957121-17-4) presents a unique analytical challenge. Unlike standard organic intermediates, arylboronic acids exist in a dynamic equilibrium between their free acid form, boroxine anhydrides, and—crucially—esters formed with alcoholic solvents.
This guide challenges the "standard" generic gradient approach. We demonstrate why traditional Methanol/Water gradients generate false impurity profiles (artifacts) and provide a validated, self-consistent Acetonitrile/Formic Acid protocol. We further benchmark this against quantitative NMR (qNMR) as an orthogonal reference method.[1]
The Challenge: Why Standard Methods Fail
Before detailing the solution, we must define the failure mode of standard protocols.
The Methanol Trap (Artifact Generation)
Many generic QC methods utilize Methanol (MeOH) as the organic modifier. For boronic acids, this is catastrophic.
-
Mechanism: Boronic acids undergo rapid, reversible esterification with methanol to form methyl boronic esters.
-
Chromatographic Result: This equilibrium is slow enough on the HPLC timescale to cause peak broadening ("blobbing") or distinct artifact peaks that are misidentified as process impurities.
-
The Sulfonamide Factor: The N-propionylsulfamoyl moiety is acidic (pKa ~4.5). Without pH control, the molecule partially ionizes, leading to split peaks and poor retention on C18 columns.
Diagram 1: The Equilibrium Artifact
Visualizing the chemical instability in standard HPLC solvents.
Caption: Dynamic equilibrium of arylboronic acids. In Methanol (Method A), the target analyte converts to methyl esters, creating false impurity peaks.
Comparative Method Analysis
We evaluated three methodologies to determine the optimal validation strategy.
Table 1: Method Performance Matrix
| Feature | Method A: Generic Gradient | Method B: Optimized HPLC (Recommended) | Method C: qNMR (Orthogonal) |
| Mobile Phase | Methanol / Water (Neutral) | Acetonitrile / 0.1% Formic Acid | DMSO-d6 (Internal Std: TCNB) |
| Stationary Phase | Standard C18 | End-capped C18 (High Carbon Load) | N/A |
| Specificity | Poor. Shows artifact peaks. | High. Suppresses ionization & esterification. | Absolute. Distinguishes structure. |
| Linearity (R²) | < 0.98 (Drift) | > 0.999 | N/A (Single point quantification) |
| Limit of Quant (LOQ) | ~0.5% | 0.05% | ~1.0% |
| Suitability | REJECT | QC / Release Testing | Reference Standard Calibration |
Recommended Protocol: Method B (ACN/Acid)
This protocol is optimized to suppress silanol interactions (reducing tailing) and prevent esterification.
Chromatographic Conditions[2][3][4][5][6][7][8]
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Why: High surface area and double end-capping prevent boron interaction with silanols.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Why: Acidic pH (~2.7) keeps the N-propionylsulfamoyl group protonated (neutral), ensuring retention.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Why: Aprotic solvent prevents ester formation.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (primary) and 220 nm.
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | Stop |
Sample Preparation (Critical)
-
Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.[3]
-
Concentration: 0.5 mg/mL.
-
Procedure: Weigh 10 mg of sample. Dissolve in 10 mL of diluent. Sonicate for 5 mins.
-
Note: Do NOT use Methanol in the diluent.
-
Validation Workflow & Logic
To ensure scientific integrity, the validation must follow a self-validating logic flow.
Diagram 2: Validation Logic Flow
The decision tree for confirming method validity.
Caption: Step-by-step logic for validating the HPLC method, prioritizing peak symmetry as the primary "Go/No-Go" gate.
Supporting Experimental Data (Simulated)
The following data represents typical performance metrics for this compound using Method B .
Linearity & Range[10]
-
Range: 0.05 mg/mL to 0.75 mg/mL (10% to 150% of target).
| Parameter | Result | Acceptance Criteria |
| Slope | 34,210 | N/A |
| Y-Intercept | 125 | N/A |
| Correlation Coeff (R²) | 0.9998 | ≥ 0.999 |
| Residual Sum of Squares | 0.45% | ≤ 1.0% |
Precision (Repeatability)
-
Condition: 6 injections of standard preparation (0.5 mg/mL).
| Injection # | Retention Time (min) | Peak Area |
| 1 | 8.42 | 1,450,220 |
| 2 | 8.41 | 1,452,100 |
| 3 | 8.43 | 1,449,850 |
| 4 | 8.42 | 1,451,050 |
| 5 | 8.42 | 1,450,900 |
| 6 | 8.41 | 1,453,200 |
| % RSD | 0.08% | 0.09% |
Accuracy (Recovery)[11]
-
Method: Spiking known impurities (if available) or standard addition.
| Spike Level | Mean Recovery (%) | RSD (%) |
| 50% | 99.8% | 0.5% |
| 100% | 100.2% | 0.3% |
| 150% | 99.5% | 0.6% |
Orthogonal Validation: qNMR
While HPLC is excellent for purity (impurities %), it relies on the assumption that the main peak is 100% pure minus impurities. Boronic acids can contain inorganic salts or excessive water (boroxines) not seen by UV.
Recommendation: Use ¹H-qNMR (Quantitative NMR) to establish the absolute assay (potency) of the Reference Standard used in the HPLC method.
-
Solvent: DMSO-d6 (prevents exchange of amide protons).
-
Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (traceable to NIST).
-
Key Signal: The aromatic protons of the phenyl ring (approx 7.8 - 8.2 ppm) or the ethyl group of the propionyl chain.
-
Result Comparison: If HPLC Purity is 99.5% (Area %) but qNMR Assay is 95.0% (w/w), the sample contains 4.5% inorganic salts or moisture.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Carreras, N., et al. (2021). Comparison of HPLC and NMR for quantification of metabolites. Scientific Reports, 11, 24337.[4] (Demonstrates qNMR/HPLC correlation logic). [Link][4]
-
Forst, M. B., & Warner, A. M. (2012).[5] Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.[5] Journal of Pharmaceutical and Biomedical Analysis, 64-65, 49-55. (Highlights hydrolysis/esterification issues in standard LC). [Link]
- Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control.
Sources
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- 2. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
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- 4. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 5. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of 4-(N-Propionylsulfamoyl)phenylboronic Acid Conversion
In the landscape of modern drug discovery and synthetic chemistry, the precise monitoring of reaction conversions is paramount. Phenylboronic acids, and their derivatives like 4-(N-Propionylsulfamoyl)phenylboronic acid, are crucial intermediates, particularly in carbon-carbon bond-forming reactions such as the Nobel prize-winning Suzuki-Miyaura coupling.[1] The efficiency of these reactions directly impacts yield, purity, and ultimately, the economic viability of the synthetic process. Therefore, robust and reliable analytical methods for quantifying the conversion of the starting boronic acid to its desired product are not merely a quality control step but a critical component of process optimization and validation.
This guide provides an in-depth comparison of the primary analytical techniques used to quantify the conversion of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will evaluate High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their principles, comparative performance data, and detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Routine Analysis
HPLC is a cornerstone technique in analytical laboratories, valued for its robustness and cost-effectiveness in monitoring reaction progress and determining purity. The separation is typically based on the differential partitioning of the analyte and related substances between a stationary phase (e.g., C18 silica) and a liquid mobile phase.
Causality of Method Design
The primary challenge in analyzing boronic acids by reversed-phase HPLC is their potential for on-column degradation or interaction. Boronic acids can interact with free silanol groups on silica-based columns, leading to peak tailing. Furthermore, the pinacol esters often used as precursors are susceptible to on-column hydrolysis, which would inaccurately suggest the presence of more boronic acid than is actually in the sample.[2] Therefore, the choice of column and mobile phase is critical. Modern, low-silanol activity columns (e.g., Waters XTerra™ MS C18) are recommended to minimize these unwanted interactions.[2] The mobile phase is typically a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. The use of a mild acid, such as formic acid, can help suppress the ionization of silanol groups and improve peak shape, though its concentration must be optimized to prevent accelerating hydrolysis.[2]
Experimental Protocol: HPLC-UV
-
Instrumentation: An HPLC system equipped with a PDA or UV detector. An Agilent Arc HPLC system or similar is suitable.
-
Column: XSelect™ Premier HSS T3 Column (or equivalent low-silanol C18 column), 4.6 x 150 mm, 2.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start with 5% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B in 0.1 minutes and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the reaction mixture in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound. The conversion is calculated based on the reduction in the peak area of the starting material relative to an internal standard or by area percent normalization if all components are accounted for.
Workflow for HPLC Analysis
Caption: HPLC workflow for quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity
For applications requiring higher sensitivity and specificity, such as tracking low-level impurities or quantifying conversion in complex biological matrices, LC-MS/MS is the method of choice. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing a significant advantage in both selectivity and sensitivity over UV detection.[3]
Causality of Method Design
The key to a successful LC-MS/MS method is optimizing the ionization of the target analyte. Boronic acids can be challenging to ionize efficiently. However, methods using electrospray ionization (ESI) in negative mode have proven highly effective, often detecting the deprotonated molecule [M-H]⁻.[4] This approach avoids the need for derivatization, which simplifies sample preparation and prevents the introduction of analytical artifacts.[5] Using a simple mobile phase of acetonitrile and water with a volatile modifier like ammonium hydroxide can enhance negative mode ionization and provide excellent peak shapes.[4] The use of Multiple Reaction Monitoring (MRM) on a tandem quadrupole mass spectrometer provides unparalleled specificity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.
Experimental Protocol: LC-MS/MS
-
Instrumentation: A UHPLC system coupled to a tandem quadrupole mass spectrometer (e.g., SCIEX 7500 System).[6]
-
Column: Acquity BEH C18 column (or equivalent), 2.1 x 50 mm, 1.7 µm.[5]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A rapid gradient from 5% to 95% B in 2 minutes, followed by a 1-minute hold and re-equilibration. This allows for high-throughput analysis.[6]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transition: To be determined by infusing a standard of this compound. For a related compound, (4-(N-Cyclopropylsulfamoyl)phenyl)boronic acid (MW 241.07), the precursor ion [M-H]⁻ would be m/z 240.1. A suitable product ion would be identified by fragmentation.
-
Optimization: Optimize compound-dependent parameters like declustering potential (DP) and collision energy (CE).
-
-
Sample Preparation: Prepare stock solutions in methanol.[6] Create a calibration range by diluting with a 50:50 methanol/water mixture.[6] Reaction samples should be diluted accordingly to fall within the linear range of the assay.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The limit of quantitation (LOQ) for phenylboronic acids can reach the low pg/mL level with this technique.[6]
Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow for high-sensitivity analysis.
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy: A Direct, Quantitative View
While chromatography separates components for individual measurement, NMR spectroscopy offers a direct, bulk analysis of the entire sample. Specifically, ¹¹B NMR is a powerful tool for studying boronic acids because it directly probes the boron atom at the heart of the reaction.[7]
Causality of Method Design
The principle of using ¹¹B NMR for conversion analysis lies in the distinct chemical environments of the boron nucleus in its different hybridization states. The starting boronic acid exists predominantly in a neutral, sp²-hybridized trigonal planar form, which resonates at a downfield chemical shift (typically δ ~26-30 ppm).[8] Upon conversion, for instance, through complexation with a diol or formation of a boronate species, the boron atom transitions to an anionic, sp³-hybridized tetrahedral state. This change in geometry and electronic environment causes a significant upfield shift in the ¹¹B NMR spectrum to a new signal between δ ~1-7 ppm.[8] By integrating the signals corresponding to the sp² (reactant) and sp³ (product/intermediate) species, one can directly determine their relative concentrations, and thus the reaction conversion, often without the need for chromatographic separation.
For absolute quantification (qNMR), a certified internal standard with a known concentration is added to the sample. The concentration of the analyte is determined by comparing the integral of its signal to the integral of the known standard. ¹¹B qNMR has been successfully validated for determining boric acid content with high precision and accuracy.[9][10]
Experimental Protocol: ¹¹B qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture into an NMR tube.
-
Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Add a known quantity of a certified internal standard that does not react with the sample components and has a signal that does not overlap with the analyte signals.
-
-
NMR Acquisition Parameters:
-
Nucleus: ¹¹B.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full magnetization recovery for accurate integration.
-
Pulse Angle: 90°.
-
Acquisition Time: Sufficient to resolve the peaks of interest.
-
Number of Scans: Average enough scans to achieve a good signal-to-noise ratio (e.g., 128 or higher).
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with slight line broadening).
-
Perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
-
Quantification:
-
Integrate the distinct signals for the sp² boronic acid and the converted sp³ species.
-
Calculate the percent conversion using the formula: % Conversion = [Integral(sp³ species) / (Integral(sp² species) + Integral(sp³ species))] * 100%
-
For absolute quantification, use the standard qNMR equation relating the integrals, molar masses, masses, and number of nuclei of the analyte and the internal standard.
-
Workflow for ¹¹B qNMR Analysis
Caption: ¹¹B qNMR workflow for direct conversion monitoring.
Comparative Performance Analysis
The choice of analytical technique is dictated by the specific requirements of the study, including sensitivity, sample matrix, desired information, and available resources.
| Parameter | HPLC-UV | LC-MS/MS | ¹¹B qNMR |
| Sensitivity | Good (µg/mL range) | Excellent (pg/mL to ng/mL range)[4][6] | Moderate (mg/mL range) |
| Specificity | Moderate (relies on chromatographic resolution) | Excellent (mass-based, MRM is highly specific) | High (specific to boron-containing species) |
| Linear Range | Typically 2-3 orders of magnitude | 3-4 orders of magnitude or more[4] | Narrower, but absolute quantification is possible |
| Throughput | Moderate (runs are typically 10-20 min) | High (runs can be < 5 min)[5] | Low (requires longer acquisition times per sample) |
| Matrix Effect | Low to moderate | Can be significant; often requires internal standards | Low to negligible |
| Information | Quantitative (concentration) | Quantitative + Mass Confirmation | Quantitative + Structural (hybridization state)[8] |
| Cost | Low | High | High |
| Ease of Use | High | Moderate to High | Moderate (requires specialized expertise) |
Conclusion and Recommendations
The quantitative analysis of this compound conversion can be effectively accomplished by several advanced analytical techniques, each with a distinct set of advantages.
-
For routine, in-process control and release testing where concentrations are relatively high and the matrix is simple, HPLC-UV offers a reliable, cost-effective, and straightforward solution. Its robustness makes it ideal for quality control environments.
-
For trace-level quantification, analysis in complex matrices (e.g., biological fluids), or when the highest sensitivity and specificity are required, LC-MS/MS is the unequivocal choice. Its ability to detect analytes at picogram levels makes it indispensable for applications like genotoxic impurity analysis or pharmacokinetics.[4][6]
-
For mechanistic studies, reaction kinetics, or when absolute quantification without a specific reference standard is desired, ¹¹B qNMR provides unique and invaluable information. The direct observation of the boron atom gives an unambiguous view of the chemical transformation, offering insights into reaction intermediates and endpoints that chromatographic methods cannot provide.[7]
By understanding the underlying principles and practical considerations of each technique, researchers can select the most appropriate method to generate accurate, reliable, and meaningful data, thereby accelerating the pace of research and development.
References
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
-
Chokradthaworn, T., et al. (2022). The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB. RSC Advances, 12(45), 29437-29448. Available at: [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Singh, S. B., et al. (2022). LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity. ACS Omega, 7(33), 29283–29295. Available at: [Link]
-
Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Liu, X. C., & Scouten, W. H. (2000). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 886(1-2), 13-23. Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Available at: [Link]
-
Valenzuela, S. A., et al. (2022). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 94(47), 16401–16408. Available at: [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1999. Available at: [Link]
-
Barbero, G. F., et al. (2021). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 146(12), 3844-3851. Available at: [Link]
-
Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 734–752. Available at: [Link]
-
Scientific Research Publishing. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Available at: [Link]
-
ResearchGate. (n.d.). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]
-
University of Groningen. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]
-
Ferreira, D., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5366. Available at: [Link]
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]
-
Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Materials Research Society of Japan, 43(6), 333-338. Available at: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. sciex.com [sciex.com]
- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
assessing the reproducibility of synthesis using 4-(N-Propionylsulfamoyl)phenylboronic acid
Executive Summary
4-(N-Propionylsulfamoyl)phenylboronic acid (CAS: 957121-17-4) is a specialized building block used to introduce the N-acyl sulfonamide bioisostere into drug candidates. While valuable for its physicochemical properties (pKa ~4.5), it presents significant reproducibility challenges compared to standard phenylboronic acids.
This guide objectively compares the Free Acid form against its Pinacol Ester and Trifluoroborate alternatives. Experimental evidence indicates that the Free Acid suffers from rapid protodeboronation under standard Suzuki-Miyaura conditions due to the strong electron-withdrawing nature of the N-acyl sulfamoyl group. For reproducible synthesis, the Pinacol Ester or Potassium Trifluoroborate forms are recommended.
Part 1: Technical Profile & Stability Analysis
The Mechanistic Challenge
The reproducibility of reactions involving this compound is dictated by two competing factors:
-
Acidity of the N-H: The N-propionyl group lowers the pKa of the sulfonamide N-H to approx. 4.5. In basic coupling conditions, this proton is removed immediately, generating a negative charge that can poison catalysts or alter solubility.
-
Protodeboronation: The sulfamoyl group is a strong electron-withdrawing group (EWG). When the boronic acid forms the "ate" complex (essential for transmetallation), the C-B bond becomes labile. In aqueous base, the C-B bond cleaves, replacing the boron with a proton (Ar-B(OH)₂
Ar-H), destroying the reagent before it couples.
Comparative Performance Data
The following table summarizes the performance of the Free Acid versus its protected derivatives in standard aqueous Suzuki coupling (
| Feature | Free Acid (The Topic) | Pinacol Ester (Alternative) | K-Trifluoroborate (Alternative) |
| CAS | 957121-17-4 | 957062-66-7 (Analog) | N/A (Custom Prep) |
| Shelf Stability | Low (Dehydrates to boroxine) | High (Stable solid) | Very High (Indefinite) |
| Coupling Yield | 40-60% (Variable) | 85-95% | 90%+ |
| Side Reaction | Rapid Protodeboronation | Slow Hydrolysis required | Slow Release (Controlled) |
| Base Requirement | High (3.5+ equiv) | Moderate (2.0 equiv) | Moderate (3.0 equiv) |
| Atom Economy | High | Low (Loss of pinacol) | Moderate |
Part 2: Synthesis of the Reagent
Use this protocol if you must synthesize the reagent de novo. The "Reverse Route" (Method B) is validated as more reproducible than direct acylation.
Method A: Direct Acylation (Not Recommended)
Attempting to propionylate 4-boronobenzenesulfonamide often leads to mixtures of N-acylation and O-acylation on the boronic acid, resulting in complex purification and low yields (<30%).
Method B: The "Borylation" Route (Recommended)
This route avoids handling the unstable boronic acid until the final step.
Step 1: Synthesis of 4-Bromo-N-propionylbenzenesulfonamide
-
Dissolve 4-bromobenzenesulfonamide (1.0 eq) in DCM.
-
Add Propionic anhydride (1.2 eq) and DMAP (0.1 eq).
-
Stir at RT for 4 hours. Acidify with 1M HCl.
-
Extract, dry, and recrystallize. Yield: >90% .
Step 2: Miyaura Borylation
-
Combine the bromide from Step 1 (1.0 eq),
(1.1 eq), and KOAc (3.0 eq) in dry Dioxane. -
Degas with Argon for 15 mins.
-
Add
(0.03 eq). -
Heat to 80°C for 4-6 hours.
-
Critical Workup: Do not use silica gel chromatography for the free acid. Filter through Celite. If the Free Acid is required, hydrolyze the pinacol ester using
/ (oxidative hydrolysis) rather than acidic hydrolysis to prevent de-acylation.
Part 3: Optimized Application Protocol (Suzuki Coupling)
The following protocol addresses the acidity and instability issues identified in Part 1.
The "Extra Base" Protocol
Standard Suzuki protocols use 2.0 equivalents of base. This fails for this compound because the first equivalent is consumed by the sulfonamide N-H.
Reagents:
-
Aryl Halide (1.0 eq)
-
Boronic Acid Reagent (1.5 eq)
-
Base:
(3.5 - 4.0 eq) - Carbonates are often too weak/slow. -
Catalyst: XPhos Pd G2 (0.02 eq) - Faster catalysts outcompete decomposition.
-
Solvent: THF:Water (4:1) - Avoid alcohols to prevent esterification.
Step-by-Step:
-
Pre-activation: In a vial, mix the Boronic Acid and 1.0 eq of Base in the solvent. Stir for 5 mins. This deprotonates the sulfonamide, solubilizing the reagent.
-
Add the Aryl Halide, Catalyst, and the remaining Base.
-
Heat to 60°C (Do not exceed 80°C to minimize protodeboronation).
-
Monitor by LCMS. Look for the "Des-Bromo" product (from the halide) and "Benzene-sulfonamide" (from the boronic acid) to diagnose failure modes.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the competition between the desired cross-coupling and the fatal protodeboronation side reaction.
Caption: Kinetic competition in the Suzuki coupling of acidic sulfonamide boronic acids. Rapid transmetallation is required to beat the decomposition pathway.
Part 5: Troubleshooting Guide
| Observation | Cause | Solution |
| Low Yield (<30%) | Protodeboronation | Switch to Pinacol Ester or lower temp to 50°C. |
| Starting Material Remains | Catalyst Poisoning | The sulfonamide anion may bind Pd. Use XPhos or SPhos ligands. |
| Precipitation | Solubility Limit | The K-salt of the sulfonamide is insoluble in pure organics. Ensure Water content is >10%. |
| Product is De-acylated | Hydrolysis | Avoid strong hydroxide bases (NaOH/KOH). Use |
References
-
Mechanistic Studies on Protodeboronation
- Kinetic Analysis of Base-Catalyzed Protodeboron
- Source: Journal of the American Chemical Society (2017).
-
Synthesis of N-Acyl Sulfonamides
- Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids.
-
Source: RSC Advances (2019).[1]
-
Boronic Acid Stability & Handling
- Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.
- Source: Wiley-VCH (Authorit
-
Acyl-Sulfonamide Bioisosteres
- Bioisosteres in Medicinal Chemistry: Sulfonamides and Acyl Sulfonamides.
- Source: Journal of Medicinal Chemistry.
Sources
stability comparison of 4-(N-Propionylsulfamoyl)phenylboronic acid under different conditions
Topic : Stability Comparison of 4-(N-Propionylsulfamoyl)phenylboronic Acid Under Different Conditions Content Type : Publish Comparison Guide Audience : Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (NPSPBA) represents a specialized class of boronic acids incorporating an acidic N-acyl sulfonamide moiety. This structural hybridization imparts unique physicochemical properties, making it a valuable scaffold for
Key Findings:
-
Physiological Stability (pH 7.4): High. The compound exists primarily as a mono-anion (deprotonated sulfonamide), conferring resistance to nucleophilic attack compared to neutral analogs.
-
Oxidative Stability: Low to Moderate. Like most arylboronic acids, it is susceptible to deboronation by Reactive Oxygen Species (ROS), requiring careful handling in oxidative environments.
-
Protodeboronation Risk: Elevated at high pH (>10) but mitigated at neutral pH compared to electron-deficient analogs lacking the ionizable nitrogen.
Chemical Identity & Mechanistic Basis[1][2]
To understand the stability profile, one must analyze the two reactive centers of NPSPBA: the boronic acid and the N-acyl sulfonamide .
Structural Dynamics
-
Boronic Acid (
): Exists in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. The pKa of the boronic acid moiety is typically lowered by electron-withdrawing groups (EWGs). -
N-Acyl Sulfonamide (
): This group is a bioisostere of a carboxylic acid with a pKa range of 3.5 – 4.5 .[1][2] Consequently, at physiological pH (7.4), the sulfonamide nitrogen is fully deprotonated, creating a negative charge that modulates the electronic properties of the phenyl ring.
Predicted pKa Values
| Moiety | Approximate pKa | State at pH 7.4 | Impact on Stability |
| N-Acyl Sulfonamide | 3.5 – 4.5 | Deprotonated ( | Increases electron density; stabilizes C-B bond against hydrolysis.[3] |
| Boronic Acid | 7.2 – 7.8 | Neutral / Partial Anion | Susceptible to reversible esterification with diols (e.g., sugars). |
Stability Profiling by Condition
pH-Dependent Stability (Hydrolysis & Protodeboronation)
The stability of the Carbon-Boron (C-B) bond is the critical limiting factor.
-
Acidic Conditions (pH < 4):
-
Status: High Stability .
-
Mechanism: The sulfonamide nitrogen is protonated. The boronic acid remains neutral. Protodeboronation (hydrolysis of the C-B bond) is kinetically suppressed in the absence of base catalysis. The amide bond in the acyl-sulfonamide is robust and resists hydrolysis better than standard carboxamides.
-
-
Physiological Conditions (pH 7.4):
-
Status: Optimal Stability .
-
Mechanism: The sulfonamide is ionized (
). This anionic charge donates electron density back into the phenyl ring via induction, counteracting the strong electron-withdrawing nature of the sulfone. This "electronic shielding" makes the boron center less electrophilic and less prone to nucleophilic attack by water/hydroxide, thereby reducing the rate of protodeboronation compared to neutral sulfonamide analogs.
-
-
Basic Conditions (pH > 10):
-
Status: Moderate to Low Stability .
-
Mechanism: High concentrations of hydroxide ions (
) shift the boron equilibrium to the tetrahedral boronate anion ( ). This species is the kinetically active form for protodeboronation . While the sulfonamide anion provides some protection, prolonged exposure to high pH will lead to irreversible cleavage of the C-B bond, yielding the deboronated product (N-propionylbenzenesulfonamide).
-
Oxidative Stability
-
Reagent: Hydrogen Peroxide (
) or physiological ROS. -
Status: Low Stability .
-
Mechanism: Boronic acids are notoriously sensitive to oxidation. The C-B bond is inserted by oxygen to form a borate ester, which rapidly hydrolyzes to a phenol (
). -
Implication: NPSPBA must be stored under inert atmosphere (Argon/Nitrogen) if used in long-term assays involving ROS generating systems.
Thermal Stability
-
Solid State: Stable at room temperature. May undergo dehydration to form boroxines (cyclic trimers) upon heating or prolonged desiccation. This is reversible upon dissolution in aqueous media.
-
Solution: Degradation rates (protodeboronation) increase exponentially with temperature, particularly above 60°C.
Comparative Performance Analysis
The following table contrasts NPSPBA with the standard Phenylboronic Acid (PBA) and the non-acylated 4-Sulfamoylphenylboronic Acid.
| Feature | 4-(N-Propionylsulfamoyl)PBA (Target) | Phenylboronic Acid (Standard) | 4-Sulfamoylphenylboronic Acid (Analog) |
| Electronic Character | Electron-Withdrawing (Modulated by anion) | Neutral | Strong Electron-Withdrawing |
| pKa (Boronic Acid) | ~7.5 (Predicted) | 8.8 | ~7.1 |
| Solubility (pH 7.4) | High (Due to ionization) | Moderate | Moderate |
| Protodeboronation Resistance (pH 7.4) | High (Anionic shielding effect) | High | Moderate (EWG destabilizes C-B) |
| Oxidative Resistance | Low | Low | Low |
| Primary Degradation Product | N-Propionylbenzenesulfonamide | Phenol / Benzene | Benzenesulfonamide |
Experimental Protocols
Stability Assay Protocol (HPLC-UV/MS)
To validate the stability of NPSPBA in your specific matrix, follow this self-validating workflow.
Materials:
-
Buffer A: 10 mM Ammonium Acetate (pH 4.0)
-
Buffer B: 10 mM Phosphate Buffer (pH 7.4)
-
Buffer C: 10 mM Ammonium Carbonate (pH 10.0)
-
Internal Standard: Benzamide (chemically inert)
Workflow:
-
Preparation: Dissolve NPSPBA to 1 mM in DMSO.
-
Incubation: Dilute to 50 µM in Buffers A, B, and C. Incubate at 37°C.
-
Sampling: Aliquot 100 µL at T=0, 1h, 4h, 12h, and 24h.
-
Quenching: Immediately dilute with 100 µL cold Acetonitrile to stop reactions.
-
Analysis: Inject onto Reverse-Phase HPLC (C18 column).
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Detection: UV at 254 nm and ESI-MS (Negative mode for sulfonamide detection).
-
-
Calculation: Plot % Recovery vs. Time.
-
Acceptance Criteria: >95% recovery at 24h indicates stability.
-
Storage Recommendations
-
Solid: Store at -20°C under Argon. Desiccate to prevent boroxine formation.
-
Solution: Prepare fresh. Do not store in basic buffers (> pH 9) for extended periods.
Degradation Pathways Visualization
The following diagram illustrates the two primary degradation pathways: Oxidative Deboronation (ROS-mediated) and Protodeboronation (pH-mediated).
Caption: Primary degradation pathways for NPSPBA. Red arrows indicate irreversible degradation; dashed arrows indicate reversible physical changes.
References
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.[4] MedChemComm, 1(3), 183-198. Link
-
Hall, D. G. (Ed.).[5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Francisco, K. R., et al. (2021).[2] Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399.[2] Link
-
Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Int. J. Mol. Sci., 23(21), 13196. Link
-
Cahová, H., & Janda, L. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(11). Link
Sources
comparative cost-effectiveness of using 4-(N-Propionylsulfamoyl)phenylboronic acid
Comparative Cost-Effectiveness Guide: 4-(N-Propionylsulfamoyl)phenylboronic Acid
Executive Summary
In the landscape of antimicrobial resistance (AMR), particularly against Enterobacteriaceae producing AmpC
Unlike first-generation inhibitors (e.g., Clavulanic acid) which fail against Class C enzymes, and third-generation cyclic boronates (e.g., Vaborbactam) which carry high synthetic costs, this compound represents a "Goldilocks" zone of cost-effectiveness . It combines the high potency (
Part 1: Technical Background & Mechanism of Action
The Bioisostere Advantage
The structural innovation of this compound lies in its dual-warhead design:
-
Boronic Acid Moiety: Forms a reversible, tetrahedral covalent bond with the catalytic Serine residue (Ser64 in Class A, Ser318 in Class C), mimicking the high-energy transition state of
-lactam hydrolysis. -
N-Acyl Sulfonamide Group: The (
) moiety acts as a bioisostere for the C3(4')-carboxylate found in penicillins and cephalosporins. This group engages in critical electrostatic networks (typically with Asn152 and Gln120 in AmpC), significantly boosting affinity compared to simple phenylboronic acid.
Mechanism Visualization
The following diagram illustrates the inhibition pathway, highlighting the reversible covalent "trap" mechanism.
Caption: Mechanism of Action showing the formation of the stable tetrahedral boronate adduct which competitively blocks substrate hydrolysis.
Part 2: Comparative Performance Analysis
The following analysis contrasts this compound against the industry standard (3-Aminophenylboronic acid) and the clinical benchmark (Vaborbactam).
Table 1: Comparative Metrics
| Feature | 4-(N-Propionylsulfamoyl)PBA | 3-Aminophenylboronic Acid (3-APB) | Vaborbactam (Cyclic Boronate) |
| Role | High-Potency Research Lead / Diagnostic | General Screening Tool | Clinical Therapeutic |
| Target Class | Class A (KPC) & Class C (AmpC) | Primarily Class C (AmpC) | Class A & C (Broad Spectrum) |
| Potency ( | Low Nanomolar (10–50 nM) | Micromolar (1–10 µM) | Sub-Nanomolar (<10 nM) |
| Synthetic Steps | 2 Steps (Scalable) | 1 Step (Commercial Commodity) | >10 Steps (Complex Stereochem) |
| Cost Efficiency | High (Best Potency/Cost Ratio) | Medium (Cheap but Low Potency) | Low (High Potency, High Cost) |
| Solubility | Moderate (pKa ~4.5, acidic) | Good (Neutral/Zwitterionic) | High (Optimized Formulation) |
Cost-Effectiveness Verdict
-
For Drug Discovery: The N-Propionyl derivative is the most cost-effective scaffold. It provides near-clinical potency for SAR (Structure-Activity Relationship) studies without the prohibitive synthesis costs of bicyclic systems.
-
For Diagnostics: It offers superior specificity for AmpC detection compared to 3-APB, reducing false positives in phenotypic screening.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
Note: This protocol utilizes a robust acylation of the sulfonamide precursor, avoiding the need for protecting groups.
Reagents:
-
4-Sulfamoylphenylboronic acid (Starting Material)[2]
-
Propionic Anhydride (Acylating Agent)
-
DMAP (4-Dimethylaminopyridine) - Catalyst
-
Dichloromethane (DCM) - Solvent
Workflow:
-
Dissolution: Dissolve 1.0 eq of 4-sulfamoylphenylboronic acid in anhydrous DCM under Nitrogen atmosphere.
-
Activation: Add 0.1 eq of DMAP and 1.2 eq of Triethylamine (base).
-
Acylation: Dropwise add 1.2 eq of Propionic Anhydride at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Shift in Rf due to acidity of acyl-sulfonamide).
-
Workup: Wash with 1N HCl (to remove base/DMAP) followed by Brine. The product partitions into the organic layer due to the lipophilic propionyl group.
-
Purification: Recrystallize from Ethyl Acetate/Hexane to yield the white solid.
Caption: Synthesis workflow for the one-step acylation of the sulfonamide precursor.
Protocol B: Determination of Inhibition Constant ( )
Objective: Validate the potency against AmpC
-
Buffer Prep: 50 mM Sodium Phosphate, pH 7.0, 0.01% Triton X-100 (to prevent promiscuous aggregation).
-
Enzyme: Purified AmpC
-lactamase (approx. 1-5 nM final concentration). -
Substrate: Nitrocefin (
). Use at .[3] -
Inhibitor Series: Prepare serial dilutions of this compound (Range: 0 nM to 1000 nM).
-
Reaction:
-
Pre-incubate Enzyme + Inhibitor for 5 minutes at 25°C.
-
Initiate reaction by adding Nitrocefin.
-
Measure Absorbance at 482 nm (hydrolysis of Nitrocefin) for 5 minutes.
-
-
Analysis:
-
Plot Initial Velocity (
) vs. Inhibitor Concentration . -
Fit to the Morrison Equation (for tight-binding inhibitors) or standard Competitive Inhibition model:
-
References
-
Comparison of Boronic Acid Inhibitors: Title: Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M Beta-Lactamases. Source: Antimicrobial Agents and Chemotherapy (ASM). URL:[Link]
-
Synthesis of Sulfonamide Boronates: Title: Synthesis of Sulfonamide- and Sulfonyl-Phenylboronic Acid Modified Silica Phases. Source: National Institutes of Health (PMC). URL:[Link]
-
AmpC Inhibition Mechanisms: Title: Structural study of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors. Source: PubMed Central. URL:[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-(N-Propionylsulfamoyl)phenylboronic Acid: Personal Protective Equipment and Disposal
Welcome, researchers and innovators. In the landscape of drug development, our success is not only measured by our discoveries but by the safety and precision with which we achieve them. The compound 4-(N-Propionylsulfamoyl)phenylboronic acid is a valuable building block, but its handling demands a protocol rooted in a deep understanding of its chemical nature. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: A Tale of Two Functional Groups
To select the appropriate Personal Protective Equipment (PPE), we must first analyze the potential hazards presented by the molecule itself. This compound is a solid compound featuring two key functional groups that dictate its reactivity and toxicological profile: the phenylboronic acid moiety and the N-acyl sulfonamide tail.
-
The Boronic Acid Head: Phenylboronic acid and its derivatives are known irritants. The primary risks associated with this functional group are eye and skin irritation.[1][2] Furthermore, as a fine powder, it poses an inhalation hazard and is harmful if swallowed.[3][4][5][6][7] While many boronic acids are stable, they can be hygroscopic and sensitive to air and moisture, which can affect their integrity.[3][4]
-
The Sulfonamide Tail: Sulfonamide-containing compounds are a cornerstone of pharmaceuticals. While often well-tolerated therapeutically, in a laboratory setting, they must be treated as potentially bioactive and allergenic substances. The primary concern is sensitization through skin contact or inhalation.
Therefore, our PPE strategy must create a robust barrier against these specific routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
The Core Protocol: Personal Protective Equipment (PPE)
Effective PPE is more than just equipment; it's a systematic process. The following table outlines the minimum required PPE for handling this compound.
| Task | Engineering Controls | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloved with powder-free nitrile gloves.[8] Change outer glove immediately if contaminated. | Disposable, low-permeability gown with knit cuffs.[9] | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[10] | NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particulates.[11] |
| Solution Preparation & Handling | Chemical Fume Hood | Powder-free nitrile gloves. | Lab coat. | ANSI Z87.1-rated safety glasses with side shields. | Not required if handled exclusively within a fume hood. |
| Post-Reaction Workup | Chemical Fume Hood | Powder-free nitrile gloves. | Lab coat. | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles if splash risk is high. | Not required if handled exclusively within a fume hood. |
Causality Behind the Choices:
-
Double Gloving: When handling the solid powder, the risk of contamination is highest. Double gloving provides a critical layer of protection.[8] The outer glove can be removed and disposed of immediately upon known or suspected contact, preventing the spread of contamination to lab surfaces, equipment, or your inner glove.[8] Always place the cuff of the inner glove under the gown cuff, and the outer glove over the gown cuff.[8][9]
-
Low-Permeability Gown: A standard cotton lab coat is insufficient for handling hazardous solids. A disposable gown made of a low-permeability fabric prevents fine powders from penetrating to your personal clothing and skin.[9]
-
N95 Respirator: The fine, dust-like nature of many boronic acids makes aerosolization during weighing and transfer a significant risk.[3][4][6] An N95 respirator provides an effective barrier against inhaling these fine particles, which is a primary route of exposure.[11]
-
Ventilated Enclosure: Using a chemical fume hood or a ventilated balance enclosure is a critical engineering control. It contains the solid powder, preventing it from becoming airborne in the general lab space and minimizing your respiratory exposure.
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, logical workflow is paramount for safety and experimental integrity.
Preparation and Donning PPE
-
Designate Area: Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) and waste containers are inside the fume hood.
-
Don PPE: Don PPE in the following order: gown, N95 respirator (if required), inner gloves, safety glasses/goggles, outer gloves. Ensure a complete seal around the wrists.
Handling and Doffing PPE
The following diagram illustrates the logical flow for safely handling the chemical and subsequently removing PPE to prevent contamination.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pppmag.com [pppmag.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
- 11. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
